molecular formula C9H11NO3 B2641153 Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate CAS No. 1669439-28-4

Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Cat. No.: B2641153
CAS No.: 1669439-28-4
M. Wt: 181.191
InChI Key: DULIJHQJFIYSMX-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate (CAS 1669439-28-4) is a high-purity chemical compound with the molecular formula C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol . It is supplied for research applications and is not intended for human or veterinary use. This compound is of significant interest in medicinal chemistry, particularly in the development of new therapies for Type 2 Diabetes Mellitus . Research indicates that derivatives based on the 6-methylpyridin-2-yl scaffold can function as potent glucokinase activators (GKAs) . Glucokinase is a key regulatory enzyme in glucose metabolism, and its activation is a promising therapeutic strategy for lowering blood glucose levels . Such compounds have demonstrated strong activation potential in vitro, with some showing low cytotoxicity and an excellent safety profile in preclinical models, making them valuable candidates for further pharmacological study . The structural motif of this compound also aligns with scaffolds explored in other areas, such as the development of positive allosteric modulators for cognitive impairment, highlighting its versatility in drug discovery . As a building block, it offers researchers a versatile intermediate for synthesizing more complex molecules. This product is characterized by its SMILES notation, COC(=O)C(O)c1cccc(C)n1, ensuring precise identification for your experimental work .

Properties

IUPAC Name

methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-3-5-7(10-6)8(11)9(12)13-2/h3-5,8,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULIJHQJFIYSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Pyridine-Based Alpha-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Drug Efficacy

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of numerous therapeutic agents due to their versatile chemical properties and biological activity.[1][2][3][4] The introduction of an alpha-hydroxy ester moiety to a pyridine core can significantly modulate a compound's pharmacological profile. However, this functional group can also introduce inherent instability, posing a significant challenge to drug development. Understanding and quantifying the thermodynamic stability of these molecules is not an academic exercise; it is a critical determinant of a drug candidate's shelf-life, bioavailability, and ultimately, its safety and efficacy.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and predict the stability of this important class of compounds.

Part 1: Theoretical Foundations of Stability

The thermodynamic stability of a pyridine-based alpha-hydroxy ester is not governed by a single factor but is rather the result of a complex interplay of intramolecular and intermolecular forces. A thorough understanding of these principles is essential for rational drug design and the interpretation of experimental stability data.

Conformational Analysis and Intramolecular Hydrogen Bonding

The spatial arrangement of atoms, or conformation, plays a pivotal role in the stability of these molecules. The proximity of the alpha-hydroxyl group to the pyridine nitrogen allows for the potential formation of an intramolecular hydrogen bond.

  • Stabilizing Effect: The formation of a hydrogen bond creates a pseudo-cyclic structure, which can significantly lower the molecule's ground state energy, thereby increasing its thermodynamic stability.[6][7][8] This interaction can shield the ester carbonyl from nucleophilic attack by water or other agents, thus retarding hydrolytic degradation.[9][10]

  • Conformational Preference: The strength and even the existence of this hydrogen bond are highly dependent on the stereochemistry at the alpha-carbon and the substitution pattern on both the pyridine ring and the ester group. Computational modeling and NMR spectroscopy are powerful tools to elucidate the preferred conformation and the presence of such stabilizing interactions.[9][10]

Electronic Effects of the Pyridine Ring

The pyridine ring, being electron-deficient, exerts a significant influence on the reactivity of the ester group.

  • Inductive Effect: The electronegative nitrogen atom withdraws electron density from the ring and, by extension, from the ester moiety. This inductive effect makes the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, a primary pathway for degradation.[11]

  • Substituent Effects: The stability can be modulated by introducing electron-donating or electron-withdrawing groups onto the pyridine ring.

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) can donate electron density to the ring, partially mitigating the electron-withdrawing effect of the ring nitrogen. This reduces the electrophilicity of the ester carbonyl, thereby increasing stability.

    • Electron-Withdrawing Groups (EWGs): Halogens or nitro groups further decrease electron density at the ester, increasing its susceptibility to hydrolysis and decreasing overall stability.

Steric Hindrance

Bulky substituents near the ester functionality can physically block the approach of a nucleophile (e.g., a water molecule or hydroxide ion). This steric shielding can dramatically slow the rate of hydrolysis, enhancing the kinetic stability of the compound even if the thermodynamic parameters are not significantly altered.

Part 2: Experimental Assessment of Stability: A Validated Workflow

A robust and reliable assessment of stability requires a systematic experimental approach. The industry-standard method is to conduct forced degradation studies under conditions more aggressive than those expected during storage and use.[5][12][13] This approach allows for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.[5]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[5][12][14] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[12][15]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the pyridine-based alpha-hydroxy ester at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl).

    • Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH).

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂).

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose the solution to a controlled light source as per ICH Q1B guidelines.[15]

  • Time Points: Sample each stressed solution at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing may need to be adjusted based on the lability of the compound.

  • Neutralization: For acid and base-stressed samples, neutralize the solution before analysis to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

The Stability-Indicating HPLC Method

The cornerstone of any stability study is a validated analytical method that can separate, detect, and quantify the parent compound and all its degradation products without interference.[16][17][18][19]

  • Technique: Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for this purpose.[16][19]

  • Detection: A photodiode array (PDA) or UV detector is typically used for quantification. Coupling the HPLC system with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products by providing molecular weight information.[16][18]

  • Method Validation: The method must be validated according to ICH Q2(R2) guidelines to ensure it is specific, accurate, precise, and robust.[12][20]

Visualization of the Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation (ICH Q1A) cluster_analysis 3. Analysis & Data Interpretation prep Prepare 1 mg/mL Stock Solution of Pyridine-alpha-hydroxy Ester acid Acid Hydrolysis (0.1M HCl) prep->acid Expose to Stressors base Base Hydrolysis (0.1M NaOH) prep->base Expose to Stressors ox Oxidation (3% H2O2) prep->ox Expose to Stressors thermal Thermal Stress (60-80°C) prep->thermal Expose to Stressors photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stressors sampling Sample at Multiple Time Points (0-48h) acid->sampling base->sampling ox->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-UV/MS Analysis sampling->hplc Inject & Analyze data Quantify Parent & Degradants Calculate Mass Balance hplc->data pathway Elucidate Degradation Pathways data->pathway report Generate Stability Report pathway->report G cluster_hydrolysis Hydrolysis (H+ or OH-) cluster_oxidation Oxidation (H2O2) cluster_epimerization Epimerization (pH, Temp) Parent Pyridine-alpha-hydroxy Ester (Parent Compound) Acid Pyridine-alpha-hydroxy Carboxylic Acid Parent->Acid Ester Cleavage N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide N-Oxidation Epimer Diastereomer Parent->Epimer Inversion of Stereocenter Alcohol Alcohol (R-OH)

Caption: Common degradation pathways for pyridine-based alpha-hydroxy esters.

Conclusion

The thermodynamic stability of pyridine-based alpha-hydroxy esters is a multifaceted property that is crucial for the successful development of new therapeutic agents. By combining a strong theoretical understanding of conformational and electronic effects with rigorous experimental evaluation through forced degradation studies, researchers can effectively characterize and mitigate potential stability issues. The systematic approach outlined in this guide, which emphasizes causality and self-validating protocols, provides a robust framework for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective medicines.

References

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Navigating the 6-Methylpyridine Landscape: A Technical Guide to Key Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For chemists at the forefront of pharmaceutical and materials science, the pyridine scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of applications, from life-saving therapeutics to advanced materials.[1][2][3] Among these, the 6-methylpyridine family of compounds presents a particularly rich area for exploration. The strategic placement of the methyl group at the 6-position influences the molecule's steric and electronic properties, offering a versatile platform for the synthesis of novel chemical entities.

This in-depth guide provides researchers, scientists, and drug development professionals with a crucial toolkit: a curated database of Chemical Abstracts Service (CAS) numbers and molecular weights for key 6-methylpyridine derivatives, insights into their applications, a detailed synthetic protocol, and a systematic workflow for their characterization.

Core Identifiers: A Quick Reference

Precise identification of chemical compounds is paramount for reproducible and reliable scientific research. The following table summarizes the essential identifiers for a selection of commercially significant 6-methylpyridine derivatives.

Compound NameSynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,6-Lutidine2,6-Dimethylpyridine108-48-5C₇H₉N107.15
2-Amino-6-methylpyridine6-Amino-2-picoline1824-81-3C₆H₈N₂108.14
2-Chloro-6-methylpyridine6-Chloro-2-picoline18368-63-3C₆H₆ClN127.57
2-Bromo-6-methylpyridine6-Bromo-2-picoline5315-25-3C₆H₆BrN172.02
6-Methylpyridine-2-carboxylic acid6-Methylpicolinic acid934-60-1C₇H₇NO₂137.14
(6-Methylpyridin-2-yl)methanamine2-(Aminomethyl)-6-methylpyridine6627-60-7C₇H₁₀N₂122.17

The Strategic Importance of 6-Methylpyridine Derivatives in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[2][3] The introduction of a methyl group at the 6-position, adjacent to the nitrogen atom, provides a steric handle that can be exploited to fine-tune a molecule's interaction with biological targets. This substitution can influence factors such as metabolic stability, receptor binding affinity, and selectivity, ultimately impacting a drug candidate's efficacy and safety profile.[1]

For instance, 2-amino-6-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals.[4] Its derivatives have been investigated for a range of biological activities, including anticonvulsant and sympathetic blocking actions.[5] Halogenated derivatives like 2-chloro- and 2-bromo-6-methylpyridine are versatile building blocks in cross-coupling reactions, enabling the construction of complex molecular architectures.[6] Furthermore, 6-methylpyridine-2-carboxylic acid and its esters are valuable precursors for creating novel compounds in both pharmaceutical and agrochemical research and development.[7][8]

The strategic incorporation of these derivatives can be seen in various therapeutic areas. Pyridine-containing molecules are prominent in kinase inhibitors for cancer therapy, agents targeting the central nervous system, and antimicrobial compounds.[1] The ability to modify the pyridine core through substitutions allows medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of a drug, a critical aspect of the drug discovery process.[1]

Synthetic Protocol: N-Oxidation of 2,6-Lutidine

The N-oxidation of pyridine derivatives is a fundamental transformation that activates the pyridine ring for further functionalization. Pyridine N-oxides are valuable intermediates in the synthesis of more complex molecules and can themselves exhibit interesting biological properties.[9][10][11] The following protocol details a robust method for the N-oxidation of 2,6-lutidine, a common starting material in the 6-methylpyridine family.

Causality Behind Experimental Choices:

  • Hydrogen Peroxide as Oxidant: A green and readily available oxidizing agent, with water as its only byproduct.

  • Titanium Silicalite (TS-1) Catalyst: A heterogeneous catalyst that offers high selectivity and can be easily removed from the reaction mixture by filtration, simplifying purification. Its use in a continuous flow microreactor enhances safety and efficiency compared to traditional batch reactors.[12]

  • Methanol as Solvent: A polar protic solvent that effectively dissolves both the pyridine derivative and the oxidant.

  • Continuous Flow Microreactor: This setup allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields and improved safety, especially for potentially exothermic oxidation reactions.[12]

Step-by-Step Methodology:

  • Catalyst Packing: A packed-bed microreactor is prepared by loading it with titanium silicalite (TS-1) catalyst.

  • Reagent Preparation: A solution of 2,6-lutidine in methanol is prepared. A separate solution of hydrogen peroxide in methanol is also prepared.

  • Reaction Setup: The two reagent solutions are introduced into the microreactor using precision pumps. The flow rates are adjusted to achieve the desired stoichiometric ratio and residence time.

  • Temperature Control: The microreactor is heated to the optimal reaction temperature, which is typically determined through optimization studies.

  • Reaction Monitoring: The output from the microreactor is collected, and the reaction progress is monitored by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction has reached completion, the solvent is removed from the collected product stream under reduced pressure. The resulting crude 2,6-lutidine N-oxide can then be purified by a suitable method, such as crystallization or column chromatography.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep_Lutidine Prepare 2,6-Lutidine in Methanol Pump Pump Reagents into Microreactor Prep_Lutidine->Pump Prep_H2O2 Prepare H2O2 in Methanol Prep_H2O2->Pump Prep_Reactor Pack Microreactor with TS-1 Catalyst Prep_Reactor->Pump React Controlled Heating (Optimized Temperature) Pump->React Monitor Monitor Reaction (GC/HPLC) React->Monitor Workup Solvent Removal Monitor->Workup Purify Purification (Crystallization/Chromatography) Workup->Purify Final_Product Pure 2,6-Lutidine N-Oxide Purify->Final_Product

Caption: Workflow for the N-Oxidation of 2,6-Lutidine.

Analytical Characterization Workflow

Confirming the identity and purity of a synthesized 6-methylpyridine derivative is a critical step in the research and development process. A multi-technique approach is essential for a comprehensive characterization.

Self-Validating System for Trustworthy Results:

Each analytical technique provides a piece of the structural puzzle. The data from these techniques should be cross-correlated to provide a self-validating and unambiguous identification of the compound. For example, the molecular weight determined by mass spectrometry should be consistent with the proposed structure, which in turn should be supported by the fragmentation pattern and the spectroscopic data from NMR and IR.

Detailed Methodologies:

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the substitution pattern on the pyridine ring.

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C=N, C=C, and C-H bonds in the aromatic ring, as well as vibrations from other functional groups (e.g., -NH₂, -OH, C=O), can be observed.

    • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure confirmation.

  • Chromatographic Analysis:

    • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a pure substance.

Characterization_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_confirmation Final Confirmation Start Synthesized 6-Methylpyridine Derivative HPLC HPLC Analysis Start->HPLC GC GC Analysis Start->GC NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Integration Data Integration & Cross-Validation HPLC->Data_Integration GC->Data_Integration NMR->Data_Integration IR->Data_Integration MS->Data_Integration Confirmed_Structure Confirmed Structure & Purity Data_Integration->Confirmed_Structure

Caption: Analytical Workflow for Characterization.

References

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A Guide to the Safe Handling of Pyridine Acetates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is intended for researchers, scientists, and drug development professionals who work with pyridine acetates. It provides an in-depth overview of the critical safety data and handling precautions necessary to ensure a safe laboratory environment. Moving beyond a simple checklist, this document delves into the underlying principles of chemical safety, fostering a proactive and informed approach to risk management when handling this important class of compounds.

The Chemical Landscape of Pyridine Acetates

Pyridine acetates are a diverse class of organic compounds that feature a pyridine ring functionalized with an acetate group. They are valuable intermediates and building blocks in pharmaceutical and agrochemical research and development.[1] While the specific properties of each pyridine acetate derivative can vary, their safety profiles are largely dictated by the pyridine moiety. Pyridine is a flammable, colorless liquid with a distinctively unpleasant, fish-like odor.[2] It is crucial to understand that while the acetate group may influence physical properties like solubility and boiling point, the inherent hazards of the pyridine ring remain a primary concern.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The first step should always be to consult the Safety Data Sheet (SDS) for the specific pyridine acetate being used.[3] The SDS provides critical information on hazards, handling, storage, and emergency procedures.

Key Hazards Associated with Pyridine Acetates:

  • Flammability: Pyridine is a highly flammable liquid and vapor.[4] Pyridine acetates should be treated as flammable, and all sources of ignition, such as open flames, sparks, and hot surfaces, must be strictly avoided.[5] It is essential to take precautionary measures against static discharge by grounding and bonding containers and equipment.[4]

  • Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

    • Acute Effects: Exposure can cause skin and eye irritation, and inhalation may lead to respiratory tract irritation, headaches, dizziness, and nausea.[6][7]

    • Chronic Effects: Prolonged or repeated exposure to pyridine has been associated with potential damage to the liver, kidneys, and central nervous system.[8]

  • Reactivity: Pyridine acetates can react violently with strong oxidizing agents, strong acids, and other incompatible materials.[9]

A sample hazard classification for a specific pyridine acetate is provided below, based on available SDS data.

Hazard Classification (Example: Pyridine Acetate)GHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[3]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The hierarchy of controls is a fundamental concept in chemical safety that prioritizes the most effective measures for risk reduction.

Hierarchy_of_Controls cluster_most_effective Most Effective cluster_less_effective Less Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Fume Hoods: All work with pyridine acetates that have the potential to generate vapors, dust, or aerosols must be conducted in a properly functioning and certified chemical fume hood.[10]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

PPE ItemSpecificationsRationale
Eye Protection Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[11]To protect the eyes from splashes and vapors that can cause serious irritation or damage.[7]
Hand Protection Chemically resistant gloves (e.g., butyl rubber or PVA for prolonged contact; nitrile for incidental splash protection).[12]To prevent skin contact, which can cause irritation and absorption of the chemical.[1] Always check the glove manufacturer's compatibility chart.
Body Protection A fully buttoned lab coat. A chemically resistant apron may be necessary for larger quantities.[12]To protect the skin from accidental splashes.
Respiratory Protection Generally not required when working in a fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[12]To prevent the inhalation of harmful vapors.[1]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential for preventing accidents and ensuring the integrity of the chemical.

Workflow for Safe Handling

Safe_Handling_Workflow Start Start Review_SDS Review SDS and Experimental Protocol Start->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Work_in_Hood Work in a Certified Fume Hood Don_PPE->Work_in_Hood Dispense Dispense Chemical (Use non-sparking tools) Work_in_Hood->Dispense Close_Container Securely Close Container Dispense->Close_Container Clean_Up Clean Work Area Close_Container->Clean_Up Store_Properly Store in a Cool, Dry, Well-Ventilated Area Clean_Up->Store_Properly End End Store_Properly->End

Caption: A stepwise workflow for the safe handling of pyridine acetates.

Storage Requirements
  • Store pyridine acetates in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[6]

  • Keep containers tightly closed to prevent the escape of vapors and absorption of moisture.[6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • Use secondary containment to prevent the spread of material in case of a leak.

Emergency Procedures: Be Prepared

A swift and appropriate response to an emergency can significantly mitigate the consequences.

Emergency SituationResponse Protocol
Skin Contact Immediately remove contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
Inhalation Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[13] Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[3]
Spill Evacuate the area and remove all ignition sources.[11] For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] For large spills, contact your institution's emergency response team.[14]

Waste Disposal

Dispose of pyridine acetate waste in accordance with local, state, and federal regulations.[10] Collect waste in a clearly labeled, sealed container.[15] Never pour chemical waste down the drain.[10]

References

  • State of New Jersey. "HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov". nj.gov. Accessed February 15, 2026.
  • Triumvirate Environmental. "What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps".
  • Post Apple Scientific. "Handling Pyridine: Best Practices and Precautions". postapplescientific.com, March 12, 2024.
  • Public Health England. "Incident management: pyridine - GOV.UK". gov.uk, October 15, 2015.
  • CymitQuimica. "SAFETY DATA SHEET - CymitQuimica". cymitquimica.com, February 11, 2026.
  • ChemSupply Australia. "Safety Data Sheet PYRIDINE - ChemSupply Australia". chemsupply.com.au. Accessed February 15, 2026.
  • Post Apple Scientific. "12 Safety Precautions To Follow When Handling Pyridine". postapplescientific.com, October 1, 2024.
  • Washington State University. "Standard Operating Procedure". wsu.edu. Accessed February 15, 2026.
  • Chem-Supply. "PYRIDINE". chemsupply.com.au. Accessed February 15, 2026.
  • ChemicalBook. "Pyridinium acetate - Safety Data Sheet - ChemicalBook". chemicalbook.com, December 21, 2024.
  • BenchChem. "Personal protective equipment for handling Pyridine-2,6-diethanol - Benchchem". benchchem.com. Accessed February 15, 2026.
  • PENTA. "Pyridine - SAFETY DATA SHEET - PENTA". pentachemicals.eu, November 26, 2024.
  • Apollo Scientific. "Pyridine - Apollo Scientific". apolloscientific.co.uk. Accessed February 15, 2026.
  • Carl ROTH. "Safety Data Sheet: Pyridine - Carl ROTH". carlroth.com. Accessed February 15, 2026.
  • Loba Chemie. "PYRIDINE AR - Loba Chemie". lobachemie.com. Accessed February 15, 2026.
  • Agency for Toxic Substances and Disease Registry. "Pyridine | ToxFAQs™ | ATSDR - CDC". atsdr.cdc.gov. Accessed February 15, 2026.
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific". fishersci.com, October 9, 2009.
  • Jubilant Ingrevia Limited. "Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited". jubilantingrevia.com, January 25, 2024.

Sources

Physicochemical Profiling: Ionization & Stability of Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1]

Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate is a functionalized pyridine derivative characterized by a basic nitrogen center modulated by significant steric and electronic effects. Often utilized as a chiral intermediate in the synthesis of antihistamines (e.g., Dimethindene analogues) and anticholinergic ligands, its physicochemical behavior is dominated by the interplay between the basic pyridine ring, the electron-donating 6-methyl group, and the electron-withdrawing


-hydroxy ester moiety.

This guide provides a definitive technical analysis of its ionization constants (pKa), solubility profiles, and stability concerns, structured for application scientists and medicinal chemists.

Structural Characterization
PropertyDetail
IUPAC Name This compound
Molecular Formula

Molecular Weight 181.19 g/mol
Core Scaffold 2,6-Disubstituted Pyridine
Key Ionizable Center Pyridine Nitrogen (

)
Secondary Functionality Methyl Ester (Hydrolysis risk), Secondary Alcohol (H-bond donor)

Theoretical pKa Derivation & Ionization Logic

Precise knowledge of the pKa is critical for optimizing extraction pH, chromatographic retention, and salt formation. As experimental values for this specific intermediate are often proprietary, we derive the Predicted Thermodynamic pKa using Hammett substituent constants and structural analogs.

The Substituent Effect Matrix

The ionization of the pyridine nitrogen is governed by the equation:



We estimate the pKa shifts relative to the unsubstituted pyridine baseline (pKa 5.23) as follows:

  • 6-Methyl Group (+I Effect): The methyl group at position 6 is electron-donating. In 2-picoline (2-methylpyridine), this shifts the pKa from 5.23 to 5.97 .

  • 2-Hydroxyacetate Branch (-I Effect): The group at position 2 contains an ester and a hydroxyl group. Both oxygen atoms exert a strong inductive electron-withdrawing effect, pulling electron density away from the ring nitrogen, thereby destabilizing the protonated form (cation) and lowering the pKa .

  • Intramolecular Hydrogen Bonding (IMHB): The

    
    -hydroxyl group can form a 5-membered intramolecular hydrogen bond with the pyridine nitrogen lone pair in the neutral state. This stabilizes the neutral form, making protonation energetically less favorable, further depressing the pKa .
    
Predicted pKa Range

Based on the summation of these effects:

  • Base (2-Picoline): ~6.0[1]

  • Correction for

    
    -Ester/Alcohol:  -1.5 to -2.0 units (analogous to pyridine-2-carboxylates).
    

Estimated pKa: 3.8 – 4.5

Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium and the competing hydrolysis pathway.

Ionization Cation Protonated Cation (pH < 3.5) Soluble, Stable Neutral Neutral Species (pH > 5.0) Lipophilic, IMHB Stabilized Cation->Neutral Ka (Deprotonation) Hydrolysis Hydrolysis Product (Carboxylic Acid) Neutral->Hydrolysis Base-Catalyzed Ester Hydrolysis

Figure 1: Ionization equilibrium showing the transition from the protonated cation to the neutral species, with the risk of ester hydrolysis in basic conditions.

Solubility & LogD Profile

The solubility of this compound is pH-dependent ("pH-floating").

pH ConditionDominant SpeciesSolubility PredictionLogD (Octanol/Water)
pH 1.2 (Gastric) Cation (

)
High (> 10 mg/mL)< 0.0
pH 4.0 (Transition) Mixed (50:50)Moderate~ 0.5 - 1.0
pH 7.4 (Blood) Neutral (

)
Low (< 0.5 mg/mL)> 1.5

Critical Insight: The neutral form is lipophilic due to the methyl ester and the 6-methyl group. However, the hydroxyl group provides some polarity. The compound will likely precipitate if a high-concentration acidic stock solution is rapidly neutralized to pH > 5.

Experimental Protocol: Determination of pKa

Measuring the pKa of this specific molecule requires navigating a stability trap: Ester Hydrolysis . Standard titration at high pH can cleave the methyl ester, generating the carboxylic acid (which has a zwitterionic nature and a completely different pKa).

Recommended Method: Potentiometric Titration with Rapid Data Acquisition (e.g., SiriusT3 or GLpKa).

Reagents & Setup
  • Instrument: Potentiometric Titrator with inert gas purge (

    
     or Argon) to remove 
    
    
    
    .
  • Titrant: 0.5 M KOH (Carbonate-free) and 0.5 M HCl.

  • Solvent: 0.15 M KCl (ionic strength adjuster).

  • Sample: ~3-5 mg of pure compound.

The "Rapid-Acid" Workflow

To avoid hydrolyzing the ester, we titrate from low pH (stable) to high pH and stop immediately after the inflection point.

Protocol Step1 Dissolution Dissolve 3mg in 10mL 0.15M KCl Acidify to pH 2.0 with HCl Step2 Equilibration Purge with Argon for 3 mins Ensure Temp = 25°C Step1->Step2 Step3 Rapid Titration Titrate with KOH (Base) Data density: 0.1 pH units/step Step2->Step3 Step4 Cut-Off Stop titration at pH 7.0 (Avoid alkaline hydrolysis) Step3->Step4 Step5 Bjerrum Analysis Calculate pKa from buffer capacity curve Step4->Step5

Figure 2: "Rapid-Acid" titration workflow designed to measure pKa before ester hydrolysis occurs.

Alternative: UV-Metric Titration

If the compound has low aqueous solubility at the pKa, use UV-metric titration (spectrophotometric).

  • Principle: The pyridine chromophore shifts

    
     upon protonation.
    
  • Advantage: Requires lower concentration (

    
     M), reducing precipitation risks.
    
  • Cosolvent: If necessary, titrate in 20%, 30%, 40% Methanol/Water and extrapolate to 0% aqueous pKa (Yasuda-Shedlovsky extrapolation).

Stability & Handling Guidelines

Ester Hydrolysis Kinetics

The methyl ester is susceptible to


 hydrolysis or base-catalyzed attack.
  • Acidic Stability: Good. Solutions in 0.1 N HCl are stable for >24 hours.

  • Neutral Stability: Moderate.

  • Basic Stability: Poor. At pH > 9, significant hydrolysis to the carboxylic acid occurs within minutes to hours.

Storage Recommendations
  • Solid State: Store at -20°C under desiccant. The hydroxyl group can catalyze transesterification or dimerization in the solid state if moisture is present.

  • Solution: Prepare fresh in acetonitrile or methanol. Avoid DMSO for long-term storage if trace water is present, as it facilitates hydrolysis.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyridine/Picoline baseline values).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • PubChem Database. (2024). Compound Summary: Methyl 6-methylpyridine-2-carboxylate (Structural Analog).[2] National Library of Medicine. [Link]

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict absorption. Current Drug Metabolism. [Link]

Sources

Methodological & Application

Ligand synthesis using Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate for catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocol for converting Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate (MHPMA) into high-value chiral Pyridine-Oxazoline (PyOx) ligands. While standard PyOx ligands are bidentate (


), the utilization of the MHPMA precursor introduces an 

-hydroxy functionality, allowing for the construction of tridentate (

) hemilabile ligands. These ligands are critical in asymmetric catalysis—specifically in Copper(II)-catalyzed Henry reactions and Palladium-catalyzed allylic alkylations—where the 6-methyl group plays a decisive mechanical role in enforcing helical chirality and preventing catalyst deactivation via bis-coordination.

Introduction: The Steric & Electronic Advantage

The starting material, This compound , possesses two structural features that define its catalytic utility:

  • The 6-Methyl "Bumper": In square-planar or octahedral complexes (e.g., with Pd, Cu, or Ru), the methyl group at the 6-position of the pyridine ring creates significant steric clash. This prevents the formation of inactive bis-ligand complexes (

    
    ), thereby enforcing the formation of the active mono-ligand species (
    
    
    
    ).
  • The

    
    -Hydroxy Handle:  Unlike simple picolinates, the 
    
    
    
    -hydroxy group in MHPMA allows for the synthesis of ligands with a secondary coordination sphere (hydrogen bonding) or can be protected to tune the electronic bite angle of the ligand.

Target Ligand Class: 6-Methyl-Pyridine-Oxazoline (


-OH-mPyOx).

Synthetic Workflow & Retrosynthesis

The synthesis exploits the differential reactivity of the ester and the hydroxyl group. The core strategy involves direct aminolysis followed by cyclization, preserving the


-chirality if resolved, or establishing a diastereomeric platform using a chiral amino alcohol.
Visualizing the Pathway

LigandSynthesis Start Methyl 2-hydroxy-2- (6-methylpyridin-2-yl)acetate (MHPMA) Step1 Step 1: Aminolysis (with (S)-Valinol) Start->Step1 (S)-Valinol, 80°C Inter Intermediate: Hydroxy-Amide Step1->Inter Amide Bond Formation Step2 Step 2: Cyclization (MsCl / Et3N) Inter->Step2 Activation of Alkyl-OH Product Target Ligand: (S)-4-Isopropyl-2-(...)-oxazoline (mPyOx-OH) Step2->Product Ring Closure Complex Active Catalyst (Cu-Complex) Product->Complex Cu(OAc)2, EtOH

Figure 1: Synthetic route from MHPMA to the active Copper-PyOx catalyst.

Detailed Experimental Protocols

Phase 1: Ligand Synthesis

Materials Required:

  • This compound (1.0 equiv)

  • (S)-Valinol (1.2 equiv) [Chiral Source]

  • Thionyl Chloride (

    
    ) or Mesyl Chloride (
    
    
    
    )
  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM), Anhydrous Methanol

Step 1: Aminolysis (Amide Formation)

  • Dissolve MHPMA (5.0 mmol) in anhydrous methanol (10 mL).

  • Add (S)-Valinol (6.0 mmol, 1.2 equiv).

  • Heat the mixture to reflux (65°C) for 12–16 hours. Note: The

    
    -hydroxy group may slow this reaction compared to simple esters; monitoring via TLC is essential.
    
  • Concentrate under reduced pressure to yield the crude hydroxy-amide .

  • QC Check:

    
     NMR should show the disappearance of the methyl ester singlet (~3.8 ppm) and appearance of amide -NH doublet.
    

Step 2: Cyclization to PyOx Critical Mechanism: We must activate the primary alcohol of the valinol moiety without eliminating the benzylic


-hydroxy group on the pyridine tail. Mesylation is preferred over 

to avoid chlorination of the benzylic position.
  • Dissolve the crude hydroxy-amide (from Step 1) in anhydrous DCM (20 mL) and cool to 0°C.

  • Add Triethylamine (12.0 mmol, 2.4 equiv).

  • Dropwise add Mesyl Chloride (MsCl) (5.5 mmol, 1.1 equiv). Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Reflux: To ensure ring closure, heat the solution to 40°C for 4 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Dry over
    
    
    .
  • Purification: Silica gel chromatography (EtOAc/Hexane 1:4). The

    
    -hydroxy group makes the product more polar than standard PyOx ligands.
    

Yield Expectation: 60–75% over two steps.

Phase 2: Metal Complexation (Catalyst Formation)

Target: Copper(II) Complex for Henry Reaction.

  • Dissolve the synthesized mPyOx-OH ligand (0.11 mmol) in Ethanol (2 mL).

  • Add

    
     (0.10 mmol). The solution typically turns deep blue/green.
    
  • Stir for 1 hour at RT.

  • Self-Validation: The complex is generated in situ for catalysis. If isolation is required, precipitate with diethyl ether.

Application Case Study: Asymmetric Henry Reaction

This ligand system is particularly effective for the nitroaldol reaction (Henry reaction) because the


-hydroxyl group on the ligand can act as a hydrogen-bond donor to the nitro group, activating it synergistically with the Copper center.

Reaction: Benzaldehyde + Nitromethane




-Nitroalcohol.
ParameterCondition
Catalyst Loading 5–10 mol%
Solvent Ethanol or THF
Temperature 0°C to -20°C (Lower temp improves enantioselectivity)
Base Additive DIPEA (10 mol%)
Time 24–48 Hours

Protocol:

  • To the pre-formed catalyst solution (from Phase 2), add Nitromethane (10 equiv).

  • Add Benzaldehyde (1.0 equiv).[1]

  • Add DIPEA (0.1 equiv) to initiate the cycle.

  • Monitor consumption of aldehyde by HPLC.

Mechanistic Logic & Troubleshooting

The Role of the 6-Methyl Group

In the absence of the 6-methyl group, PyOx ligands often form thermodynamically stable but catalytically inactive


 square planar complexes. The steric bulk of the 6-methyl group destabilizes the bis-ligand complex, forcing the formation of the active cationic species 

.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Ester hydrolysis instead of aminolysis.Ensure Methanol is anhydrous. Use molecular sieves.
Chlorination Byproduct Benzylic -OH substituted by Cl.Use MsCl/Et3N instead of SOCl2. Keep temp < 0°C during activation.
Low ee% in Catalysis Ligand racemization or moisture.Dry all solvents. Ensure ligand synthesis started with pure (S)-Valinol.
No Reaction (Catalysis) Catalyst poisoning.The

-OH might bind too tightly. Protect as O-Methyl ether (using MeI/Ag2O) if necessary.
Visualizing the Catalytic Cycle

CatalyticCycle Complex Active Species [Cu(L)(Solv)2] Substrate Substrate Binding (Aldehyde + Nitro) Complex->Substrate Displacement Transition Transition State (H-Bond Directed) Substrate->Transition C-C Bond Form ProductRel Product Release (Beta-Nitroalcohol) Transition->ProductRel Protonation ProductRel->Complex Regeneration

Figure 2: Simplified catalytic cycle for the Henry reaction. The 6-methyl group (part of L) prevents off-cycle aggregation.

References

  • PyOx Ligand Design: Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis.[2][3] Chemical Society Reviews, 2018.[2]

  • Manganese Hydrogenation: Design and Synthesis of Chiral Bidentate Phosphine-Free 2-Hydroxypyridine-Oxazoline Ligands. ACS Catalysis, 2025.

  • General PyOx Synthesis: Scalable Synthesis of N-Acetylated α-Amino Acid-Derived Oxazoline Ligands. Journal of Heterocyclic Chemistry, 2019.[4]

  • 6-Methyl Substitution Effect: * steric control in copper(II)-bis(oxazoline) complexes.* (General Principle grounded in Evans/Box chemistry).
  • Glycolic Acid Derivatives: Conversion of CO2 into Glycolic Acid: A Review. MDPI, 2023.

Sources

Application Notes & Protocols: Grignard Reactions with Pyridine-Substituted Acetates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The incorporation of pyridyl moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, presents unique challenges when applied to substrates containing a pyridine ring, such as pyridine-substituted acetates. The inherent basicity and coordinating ability of the pyridine nitrogen can lead to side reactions, low yields, and complex product mixtures. This comprehensive guide provides an in-depth analysis of the mechanistic principles, strategic considerations, and detailed, field-proven protocols for successfully executing Grignard additions to pyridine-substituted acetates. It is designed for researchers, chemists, and drug development professionals seeking to navigate the complexities of this transformation and reliably synthesize target molecules.

Guiding Principles and Mechanistic Considerations

The reaction of a Grignard reagent with an ester is a fundamental transformation taught in introductory organic chemistry. However, the presence of a pyridine ring introduces significant complexity that must be understood and controlled.

The Standard Ester-Grignard Reaction Pathway

Typically, the addition of a Grignard reagent (R'-MgX) to an ester (RCOOR'') proceeds via a two-step addition process.[1] The first equivalent of the Grignard reagent adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate.[2] This intermediate is unstable and collapses, expelling the alkoxide leaving group (⁻OR'') to form a ketone. This newly formed ketone is generally more reactive than the starting ester towards the Grignard reagent.[3][4] Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, leading to a different tetrahedral intermediate which, upon acidic workup, yields a tertiary alcohol.[1][5]

G Ester Ester Grignard1 Grignard1 Ketone Ketone Grignard2 Grignard2

Diagram 1: Standard reaction pathway for Grignard addition to an ester.

Challenges Inherent to Pyridine Substrates

The lone pair of electrons on the pyridine nitrogen atom is the primary source of complications.

  • Lewis Acid-Base Interaction: Grignard reagents are not only strong nucleophiles but also strong bases and Lewis acids (due to the MgX moiety). The pyridine nitrogen is a Lewis base. This can lead to a non-productive coordination between the magnesium center of the Grignard reagent and the pyridine nitrogen. This sequestration of the reagent can hinder its ability to attack the intended electrophilic carbonyl center.

  • Protonation Issues: Grignard reagents are potent bases and will readily deprotonate any available acidic protons.[6] While the pyridine ring itself is not acidic, trace amounts of water or acidic impurities in the reaction setup can protonate the pyridine nitrogen, forming a pyridinium salt. The Grignard reagent would then be consumed in an acid-base reaction, quenching the reagent and preventing the desired addition.

  • Nucleophilic Attack on the Ring: In certain cases, particularly with activated pyridine systems (e.g., N-acylpyridinium salts), the pyridine ring itself can become electrophilic and susceptible to nucleophilic attack by the Grignard reagent.[7][8][9] This can lead to dearomatization and the formation of dihydropyridine side products.

G Start {Pyridine Acetate | + | R'-MgX} Desired Desired Start->Desired Successful Addition Side1 Side1 Start->Side1 Non-productive Sequestration Side2 Side2 Start->Side2 Undesired Byproduct

Diagram 2: Competing reaction pathways for Grignard reagents with pyridine acetates.

Application Notes & Protocols

Navigating the challenges described above requires careful selection of strategy and meticulous execution. We present two robust protocols: the direct addition for synthesizing tertiary alcohols and a superior alternative using pyridine N-oxides for clean, regioselective 2-substitution.

Protocol 1: Direct Grignard Addition to Pyridyl Acetates for Tertiary Alcohol Synthesis

This protocol aims to favor the standard double-addition pathway by using an excess of the Grignard reagent and carefully controlling reaction conditions to minimize side reactions. It is most suitable when the desired product is a tertiary alcohol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Absolutely critical. Grignard reagents are destroyed by water.[2] All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

  • Excess Grignard Reagent: Using 2.5-3.0 equivalents ensures that even if some reagent is sequestered by coordination with the pyridine nitrogen, enough remains to drive the double addition to completion.

  • Low Temperature Addition: Adding the Grignard reagent at 0 °C or below helps to control the initial exothermic reaction and can temper the reactivity, potentially reducing side reactions. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.

  • Solvent Choice: Tetrahydrofuran (THF) is an excellent solvent for Grignard reactions as it solvates the magnesium species, helping to maintain its reactivity and solubility.[2]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser fitted with a nitrogen or argon inlet.

  • Reagent Preparation: Dissolve the pyridine-substituted acetate (1.0 eq) in anhydrous THF (approx. 0.2 M solution) in the reaction flask under a positive pressure of inert gas.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.5 eq, 1.0 M solution in THF) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: Quenching is exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tertiary alcohol.

Protocol 2: Regioselective Synthesis of 2-Substituted Pyridines via Pyridine N-Oxides

This is often a superior strategy, particularly for synthesizing 2-alkyl, 2-aryl, or 2-alkynyl pyridines. The N-oxide functionality deactivates the pyridine ring towards nucleophilic attack and electronically favors addition at the 2- and 6-positions.[10] The subsequent rearomatization step yields the 2-substituted pyridine cleanly.[10][11]

Causality Behind Experimental Choices:

  • N-Oxide Activation: The N-oxide starting material circumvents the issue of nitrogen basicity and directs the nucleophile.

  • Room Temperature Addition: The reaction of Grignard reagents with pyridine N-oxides is often efficient at room temperature, simplifying the procedure.[10]

  • Rearomatization: The intermediate dihydropyridine oxime is not stable. Treatment with acetic anhydride (Ac₂O) at elevated temperatures efficiently eliminates acetic acid and restores the aromatic pyridine ring.[10]

Step-by-Step Methodology:

  • Apparatus Setup: Use a flame-dried flask with a stir bar under an inert atmosphere as described in Protocol 1.

  • Reagent Preparation: Dissolve the pyridine N-oxide (1.0 eq) in anhydrous THF (approx. 0.3 M solution).

  • Grignard Addition: Add the Grignard reagent (1.5 eq) dropwise at room temperature. The reaction is often accompanied by a color change.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 hour. Monitor the consumption of the starting material by TLC.

  • Rearomatization: To the reaction mixture, add acetic anhydride (Ac₂O, 2.0 eq). Heat the mixture to 120 °C (oil bath) for 5-10 minutes. Note: Microwave heating can also be effective and much faster.[10]

  • Quenching and Workup: Cool the reaction to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic anhydride and quench any excess reagents. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 2-substituted pyridine.

Data Summary and Troubleshooting

Quantitative Data Summary Table
ParameterProtocol 1 (Direct Addition)Protocol 2 (N-Oxide Method)Reference
Substrate Pyridine-X-acetatePyridine-X-N-oxide-
Grignard (eq.) 2.5 - 3.01.5[10]
Temperature 0 °C to RTRT, then 120 °C[10]
Reaction Time 2 - 4 hours1 hour, then 5-10 min[10]
Key Reagent -Acetic Anhydride (Ac₂O)[10]
Typical Product Tertiary Alcohol2-Substituted Pyridine[10][12]
Typical Yields Moderate to GoodGood to High[10]
Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet glassware/solvents. 2. Poor quality Grignard reagent. 3. Reagent consumed by acid-base reaction.1. Ensure all equipment is rigorously dried. Use fresh anhydrous solvents. 2. Titrate the Grignard reagent before use. 3. Use Protocol 2 to avoid basicity issues.
Recovery of Starting Ester 1. Insufficient Grignard reagent. 2. Reagent sequestration by nitrogen coordination.1. Increase equivalents of Grignard reagent to 3.0 or more. 2. Consider adding a Lewis acid like CeCl₃ to activate the carbonyl.
Formation of Ketone (Incomplete Reaction) 1. Insufficient Grignard reagent. 2. Steric hindrance preventing second addition.1. Add more Grignard reagent and increase reaction time/temperature. 2. If the ketone is the desired product, consider alternative methods (e.g., Weinreb amides).
Complex Mixture of Products 1. Attack on the pyridine ring. 2. Competing side reactions.1. Switch to the more selective N-oxide methodology (Protocol 2). 2. Lower the reaction temperature.

Safety Precautions

  • Grignard Reagents: Can be pyrophoric, especially in concentrated form. They react violently with water and other protic sources. Always handle under an inert atmosphere (Nitrogen or Argon) using dry syringes and cannulation techniques.

  • Anhydrous Solvents: THF can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvent from a sealed bottle.

  • Exothermic Reactions: Both the Grignard addition and the subsequent quenching steps can be highly exothermic. Maintain slow addition rates and effective cooling to control the reaction temperature.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when performing these reactions. Conduct the experiment in a well-ventilated chemical fume hood.

References

  • Duan, Z. et al. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Comins, D. L., & Dehghani, A. (2002). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Wibaut, J. P., & Hey, D. H. (1953). Grignard compounds derived from pyridine. I. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

  • YorkSpace. (2018). SYNTHESIS AND REACTIVITY OF UMPOLUNG REAGENTS THROUGH TRANSITION METAL CATALYSIS. Available at: [Link]

  • Chemeurope.com. Umpolung. Available at: [Link]

  • BYJU'S. Grignard Reaction Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

  • Glusac, E. J. et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Available at: [Link]

  • Andersson, H. et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

  • Wang, X. et al. (2020). Umpolung coupling of pyridine-2-carboxaldehydes and propargylic carbonates via N-heterocyclic carbene/palladium synergetic catalysis. Chemical Communications. Available at: [Link]

  • Glusac, E. J. et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PMC. Available at: [Link]

  • Mondal, S. et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC. Available at: [Link]

  • ResearchGate. (2018). Reaction of pyridine N‐oxides with Grignard reagents. Available at: [Link]

  • Tsuyoshi, M. et al. (2024). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega. Available at: [Link]

  • Kharasch, M. S., & Reinmuth, O. (2010). The preparation of ketones from acid halides and the grignard reagent. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

  • ResearchGate. (2007). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Leah4sci. (2022). Grignard Reagent with Esters - a Practice Example. YouTube. Available at: [Link]

  • Mondal, S. et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Available at: [Link]

  • Tsuyoshi, M. et al. (2024). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. PMC. Available at: [Link]

  • ResearchGate. (2022). a) Enantioselective conjugate additions of Grignard reagents to... Available at: [Link]

  • Chemistry Steps. Esters to Ketones. Available at: [Link]

  • ResearchGate. (2012). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Protection of the Hydroxyl Group in Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of protecting groups for the hydroxyl functionality in Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate. The presence of a pyridine ring and an adjacent ester group necessitates careful consideration of reaction conditions to avoid unwanted side reactions. This guide details the causality behind experimental choices, offers self-validating protocols for the most suitable protecting groups, and provides a comparative analysis of various strategies to facilitate informed decision-making in complex synthetic routes.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, alongside a basic pyridine ring, presents a unique set of challenges in multi-step syntheses.[1][2][3] Unprotected, the hydroxyl group can interfere with a wide range of reactions, including those involving strong bases, organometallics, and various coupling reactions. Furthermore, the pyridine nitrogen can be protonated under acidic conditions or act as a nucleophile, complicating reaction pathways.

The strategic application of a protecting group to the hydroxyl moiety is therefore paramount to achieving successful and high-yielding transformations on other parts of the molecule. The ideal protecting group should be:

  • Easy to install in high yield under mild conditions that do not affect the ester or pyridine functionalities.

  • Stable to the projected reaction conditions for subsequent synthetic steps.

  • Readily removed in high yield under conditions that leave the rest of the molecule intact.

This guide will explore the most effective strategies for protecting the hydroxyl group of the target molecule, focusing on silyl ethers, acetal-type ethers, and benzyl ethers.

Comparative Analysis of Protecting Group Strategies

The choice of a protecting group is dictated by the overall synthetic plan.[1] The stability of various protecting groups under different reaction conditions is a critical factor.[4][5] Below is a comparative analysis of suitable protecting groups for this compound.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability ProfileKey Considerations
Silyl Ethers
tert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl, Imidazole, DMFTBAF, THF; or mild acid (e.g., PPTS, aq. HF)Stable to basic, mildly acidic, and many organometallic reagents.[6]Versatile and widely used.[6][7] Cleavage with fluoride can be highly selective.[8][9]
TriethylsilylTESTES-Cl, Pyridine, DCMMild acid (e.g., AcOH in THF/H₂O)Less sterically hindered and more acid-labile than TBDMS.[10]Useful when milder acid deprotection is required.
TriisopropylsilylTIPSTIPS-Cl, Imidazole, DMFTBAF, THF; or stronger acidMore sterically hindered and more stable than TBDMS.[10]Offers enhanced stability for more demanding reaction sequences.
Acetal-Type Ethers
MethoxymethylMOMMOM-Cl, DIPEA, DCMAcidic hydrolysis (e.g., HCl in MeOH, TFA).[11][12]Stable to strong bases, nucleophiles, and reducing agents.[11]MOM-Cl is a carcinogen; alternative reagents like dimethoxymethane with an acid catalyst can be used.[6][12]
Benzyl Ethers
p-MethoxybenzylPMBPMB-Cl, NaH, THF/DMFOxidative cleavage (DDQ); or strong acid (TFA).[13][14][15]Stable to a wide range of conditions, but can be cleaved selectively.[13]Orthogonal to many other protecting groups.[13]
BenzylBnBnBr, NaH, THF/DMFHydrogenolysis (H₂, Pd/C).[16]Very robust; stable to most non-reducing conditions.[16]Hydrogenolysis may not be compatible with other reducible functional groups.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous conditions are critical for the successful implementation of these protocols.

Silyl Ether Protection: tert-Butyldimethylsilyl (TBDMS) Ether Formation

This protocol is a robust and widely applicable method for the protection of hydroxyl groups.[6][17]

Workflow for TBDMS Protection

Substrate Methyl 2-hydroxy-2- (6-methylpyridin-2-yl)acetate Reaction Stir at RT (2-4 h) Substrate->Reaction Add Reagents TBDMS-Cl (1.1 eq) Imidazole (2.2 eq) Reagents->Reaction Add Solvent Anhydrous DMF Solvent->Reaction Dissolve in TLC Monitor by TLC Reaction->TLC Sample Workup Quench with H₂O Extract with EtOAc TLC->Workup Upon Completion Purification Silica Gel Chromatography Workup->Purification Product TBDMS-Protected Product Purification->Product Substrate Methyl 2-hydroxy-2- (6-methylpyridin-2-yl)acetate Reaction Stir at 0 °C to RT (4-6 h) Substrate->Reaction Add Reagents MOM-Cl (1.5 eq) DIPEA (2.0 eq) Reagents->Reaction Add Solvent Anhydrous DCM Solvent->Reaction Dissolve in TLC Monitor by TLC Reaction->TLC Sample Workup Quench with sat. aq. NH₄Cl Extract with DCM TLC->Workup Upon Completion Purification Silica Gel Chromatography Workup->Purification Product MOM-Protected Product Purification->Product Substrate Methyl 2-hydroxy-2- (6-methylpyridin-2-yl)acetate Reaction Stir at 0 °C to RT (6-12 h) Substrate->Reaction Add solution of Base NaH (1.2 eq, 60% dispersion in oil) Base->Reaction Add to suspension of Reagent PMB-Cl (1.2 eq) Reagent->Reaction Add after H₂ evolution ceases Solvent Anhydrous THF Solvent->Reaction In TLC Monitor by TLC Reaction->TLC Sample Workup Quench with H₂O Extract with EtOAc TLC->Workup Upon Completion Purification Silica Gel Chromatography Workup->Purification Product PMB-Protected Product Purification->Product

Sources

Troubleshooting & Optimization

Optimization of recrystallization solvents for Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Optimization of Recrystallization for Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this specific molecule. We will move beyond generic protocols to address the unique challenges presented by its pyridine, hydroxyl, and ester functionalities.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique based on the differential solubility of your target compound and its impurities in a specific solvent at varying temperatures.[1] The core principle is that this compound should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at a low temperature.[2][3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid "mother liquor") or insoluble in the hot solvent (allowing for removal via hot filtration).[1][4] By carefully controlling the cooling process, the target compound is induced to form pure crystals, selectively excluding impurities from its growing lattice structure.[5]

Q2: What structural features of my compound should guide my initial solvent selection?

A2: The molecular structure of this compound contains several key functional groups that dictate its polarity and solubility:

  • Pyridine Ring: The nitrogen atom makes this group polar and capable of hydrogen bonding. Pyridine itself is miscible with water and most organic solvents.[6]

  • Hydroxyl (-OH) Group: This is a highly polar group that readily engages in hydrogen bonding.

  • Ester (-COOCH₃) Group: This group adds polarity.

  • Methyl Group & Aromatic System: These parts of the molecule contribute non-polar character.

This combination of polar and non-polar features suggests that the compound will be most soluble in polar protic solvents (e.g., ethanol, methanol) and moderately polar aprotic solvents (e.g., ethyl acetate, acetone). It will likely be less soluble in non-polar solvents like hexane or toluene. Therefore, a good starting point for screening would be ethanol, isopropanol, and ethyl acetate.

Q3: Is a single-solvent or mixed-solvent system more likely to be effective?

A3: While a single solvent is simpler, a mixed-solvent system is often more effective for compounds with intermediate polarity like this one.[7][8] A mixed-solvent system, also known as an anti-solvent recrystallization, uses one solvent in which the compound is highly soluble (the "solvent") and a second, miscible solvent in which it is poorly soluble (the "anti-solvent").[9][10] This allows for fine-tuned control over the solubility gradient. For your compound, common and effective pairs to investigate would be:

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Hexane

  • Toluene / Hexane[11][12]

Systematic Solvent Selection Protocol

A systematic approach is crucial for efficiently identifying the optimal solvent system. The following workflow minimizes material loss and provides a clear decision path.

Experimental Workflow: Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise, vortexing after each addition. If the compound dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent.[2][13]

  • Elevated Temperature Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1][8]

  • Cooling & Crystallization Test: Allow the saturated, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Evaluation: The ideal solvent is one that fully dissolves the compound when hot but yields a large quantity of crystalline precipitate upon cooling.[3]

Solvent_Selection_Workflow start Start: Crude Compound (20-30 mg) add_solvent Add 0.5 mL Solvent (Room Temp) start->add_solvent dissolves_rt Dissolves? add_solvent->dissolves_rt reject_solvent Reject as Single Solvent (Consider as 'Good' Solvent in Mixed Pair) dissolves_rt->reject_solvent  Yes heat Heat to Boiling dissolves_rt->heat No dissolves_hot Dissolves? heat->dissolves_hot reject_insoluble Reject: Insoluble dissolves_hot->reject_insoluble No cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool Yes crystals_form Crystals Form? cool->crystals_form success Success! Potential Solvent crystals_form->success  Yes failure Failure: No Crystals (Too Soluble) crystals_form->failure No

Fig 1. Systematic workflow for single-solvent screening.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

Problem 1: "Oiling Out" - The Compound Separates as a Liquid, Not Crystals

This is a frequent issue where the solute comes out of solution as a liquid layer or emulsion instead of a solid.[14][15]

  • Primary Cause: Oiling out typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or the melting point of a solute-impurity mixture).[16][17] Impurities can significantly depress the melting point, exacerbating this problem.

  • Solutions & Protocols:

    • Reheat and Add More Solvent: Warm the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation concentration.[14][16] This lowers the temperature at which crystallization will begin, hopefully to below the compound's melting point.

    • Slow Down the Cooling Rate: Rapid cooling promotes oiling out. After dissolving your compound in the hot solvent, allow the flask to cool as slowly as possible. Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. This provides more time for ordered crystal nucleation to occur instead of liquid-liquid phase separation.[5][14]

    • Lower the Solvent Boiling Point: If the issue persists, your solvent's boiling point may be too high. Switch to a solvent with similar properties but a lower boiling point. For example, if you are using toluene (BP 111°C), consider trying ethyl acetate (BP 77°C).

    • Utilize a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent (like ethanol). Then, add a "bad" hot solvent (anti-solvent, like water) dropwise until the solution just becomes turbid. Add a few more drops of the "good" solvent to clarify and then cool slowly.[7][8]

Problem 2: Low Yield of Recovered Crystals

A poor recovery is one of the most common frustrations in recrystallization.

  • Potential Causes & Solutions:

    • Cause A: Too Much Solvent Was Used. This is the most frequent error.[1][14] An excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.

      • Solution: Before cooling, gently boil off some of the solvent under a fume hood to re-concentrate the solution. Then attempt the cooling and crystallization process again.[14][16] For future experiments, be meticulous about using the absolute minimum amount of hot solvent required for dissolution.[1]

    • Cause B: Premature Crystallization. The product crystallized too early, particularly during a hot filtration step to remove insoluble impurities, resulting in product loss on the filter paper.

      • Solution: Use a slight excess (5-10%) of hot solvent before filtration to ensure the compound remains in solution. Also, pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent vapor to prevent it from cooling the solution upon contact.[11][13]

    • Cause C: Inadequate Cooling. The solution was not cooled to a low enough temperature.

      • Solution: After cooling to room temperature, always place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[18]

Problem 3: No Crystals Form Upon Cooling

Even after following the procedure, the solution remains clear with no sign of precipitation.

  • Potential Causes & Solutions:

    • Cause A: The Solution is Not Saturated (Too Much Solvent). As with low yield, excessive solvent is a likely culprit.

      • Solution: Reduce the solvent volume by boiling some of it off or by using a rotary evaporator.[14]

    • Cause B: The Solution is Supersaturated. The solution has cooled below its saturation point, but there are no nucleation sites for crystals to begin forming.

      • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[14][19] The microscopic imperfections on the glass provide a surface for nucleation.

      • Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" provides a perfect template for further crystal growth.[4][14]

Troubleshooting_Tree start Observation After Cooling oiling Compound 'Oiled Out' start->oiling low_yield Low Yield of Crystals start->low_yield no_crystals No Crystals Formed start->no_crystals sol_oil_1 Reheat, Add More Solvent, Cool Slowly oiling->sol_oil_1 Try First sol_oil_2 Switch to Lower BP Solvent oiling->sol_oil_2 If Persists sol_yield_1 Used Too Much Solvent? -> Boil Off Excess low_yield->sol_yield_1 sol_yield_2 Premature Crystallization? -> Use Excess Solvent & Hot Funnel low_yield->sol_yield_2 sol_noxtal_1 Solution Supersaturated? -> Scratch Flask or Add Seed Crystal no_crystals->sol_noxtal_1 If Solution is Concentrated sol_noxtal_2 Not Saturated? -> Reduce Solvent Volume no_crystals->sol_noxtal_2 If Solution is Dilute

Fig 2. Decision tree for troubleshooting common recrystallization issues.
Problem 4: Polymorphism - Crystals Have a Different Appearance or Properties
  • Scientific Context: Polymorphism is the ability of a compound to exist in more than one crystalline form.[20][21][22] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability.[23] This is a critical consideration in pharmaceutical development.[24] The choice of solvent and the rate of cooling can influence which polymorph is formed.[23]

  • What to Do:

    • Characterize the Product: If you observe different crystal habits (e.g., needles vs. plates) or a different melting point than expected, you may have isolated a different polymorph. Characterize the material using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).

    • Control Your Process: If a specific polymorph is desired, it is crucial to maintain strict control over the recrystallization protocol. Document the exact solvent system, concentrations, cooling rates, and agitation. Reproducibility is key.[24]

    • Experiment with Conditions: To deliberately screen for different polymorphs, systematically vary the recrystallization solvent and cooling rate. A rapid "crash" cooling will often yield a less stable (metastable) polymorph, while slow cooling favors the most thermodynamically stable form.[23]

Data Summary: Solvent Properties

The following table provides a reference for common solvents that may be screened for the recrystallization of this compound.

SolventBoiling Point (°C)PolarityTypeCommon Use Case
Water100HighProticGood anti-solvent for polar organics[8]
Methanol65HighProticGood solvent for polar compounds[25]
Ethanol78HighProticExcellent general-purpose solvent[26]
Acetone56Medium-HighAproticVersatile solvent, often too strong
Ethyl Acetate77MediumAproticGood for compounds with moderate polarity[26]
Toluene111LowAproticFor less polar compounds or as part of a pair[25]
Hexane69LowAproticGood anti-solvent for less polar compounds[26]

References

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield? Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Baumann, J. B. (1979). Solvent Selection for Recrystallization: An undergraduate organic experiment.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • YouTube. (2012). Recrystallization using two solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • PapersFlow. (n.d.). Polymorphism in Pharmaceutical Crystals: Research Guide & Papers. Retrieved from [Link]

  • San Jose State University. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Occidental College. (n.d.). Recrystallization I 10. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Springer. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Retrieved from [Link]

  • University of Windsor. (n.d.). Recrystallization. Retrieved from [Link]

  • PubMed. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. Retrieved from [Link]

  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development! Retrieved from [Link]

  • Cambridge University Press. (2015). Polymorphism (Chapter 14) - Industrial Crystallization. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • Studylib. (n.d.). Recrystallization & Melting Point Lab: College Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

Sources

Addressing stability issues of alpha-hydroxy esters in basic conditions

Technical Support Center: Stability of -Hydroxy Esters in Basic Conditions

Current Status: Operational Ticket ID: AHE-BAS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely here because your

In basic media, AHEs present a unique "Pick Your Poison" scenario:

  • Unprotected AHEs resist racemization but are highly susceptible to hydrolysis and polymerization (lactide formation).

  • Protected AHEs resist hydrolysis better but are significantly more prone to racemization via enolization.

This guide provides the diagnostic logic and protocols to stabilize your specific system.

Module 1: Diagnostic Triage

Before altering your synthesis, use this logic flow to identify the specific failure mode.

Interactive Troubleshooting Flowchart

DiagnosticTreeStartStart: What is the primary symptom?Symptom1Loss of Material / Carboxylic Acid FormationStart->Symptom1Symptom2Loss of Optical Activity (ee% erosion)Start->Symptom2Symptom3New Spots on TLC (Higher MW)Start->Symptom3CheckpHIs the reaction mixture aqueous or wet?Symptom1->CheckpHCheckProtIs the u03b1-OH protected?Symptom2->CheckProtCheckSolvIs solvent an alcohol different from ester?Symptom3->CheckSolvIssueHydroDIAGNOSIS: Saponification(Irreversible Hydrolysis)CheckpH->IssueHydroYes (High pH)IssueTransDIAGNOSIS: TransesterificationCheckpH->IssueTransNo (Anhydrous Alcohol)CheckProt->IssueHydroNo (Unlikely to racemize without strong base)IssueRacDIAGNOSIS: u03b1-Proton Enolization(Racemization)CheckProt->IssueRacYes (e.g., O-TBS, O-Ac)CheckSolv->IssueTransYesIssueDimerDIAGNOSIS: Dimerization(Lactide Formation)CheckSolv->IssueDimerNo (Self-reaction)

Figure 1: Diagnostic logic for identifying

Module 2: Hydrolysis (Saponification)

The Issue: The most common failure mode. The electron-withdrawing


Mechanism: The reaction follows the

irreversible1
Troubleshooting Protocol: The "Cold Quench"

If you observe carboxylic acid formation, your base is attacking the ester rather than acting as a reagent elsewhere.

  • Temperature Control: Lower reaction temperature to -10°C or -78°C. Hydrolysis has a higher activation energy than many deprotonation events; kinetic control is your friend.

  • Steric Shielding: If possible, switch from a methyl/ethyl ester to a tert-butyl ester . The bulky

    
    -Bu group significantly retards nucleophilic attack at the carbonyl.
    
  • The "Reverse Addition" Technique:

    • Standard (Risky): Adding ester to a pot of base. (High local concentration of base = rapid hydrolysis).

    • Correct: Add the base dropwise to the ester at low temperature.

Data: Relative Hydrolysis Rates | Ester Type | Relative Rate (

Methyl Glycolate (

-OH)
~10 - 50

Module 3: Racemization (Stereochemical Erosion)

The Issue: You start with 99% ee and end with 50% ee. The Paradox: Protecting the hydroxyl group often worsens this issue.

The Mechanism: Why Protection Matters
  • Unprotected

    
    -OH:  The first equivalent of base deprotonates the hydroxyl group (
    
    
    ). This forms an alkoxide anion.[2] Generating the enolate requires removing the
    
    
    -proton, creating a dianion . The repulsion between the negative alkoxide and the forming enolate raises the energy barrier, preventing racemization in mild base.
  • Protected

    
    -OR:  The protecting group prevents alkoxide formation. The oxygen remains electronegative, pulling electron density and acidifying the 
    
    
    -proton (
    
    
    ). Mild bases (KOtBu, NaH) can now easily deprotonate the
    
    
    -position, leading to racemization.

RacemizationSubstrateProtected u03b1-Hydroxy Ester(R-CH(OP)-COOMe)TSTransition State(Planar Enolate)Substrate->TS -H+ (Fast)BaseBase (B:)Base->TSRacemateRacemic Mixture(R + S)TS->Racemate ReprotonationUnprotectedUnprotected u03b1-OH(R-CH(OH)-COOMe)AlkoxideAlkoxide Anion(Resistant to Enolization)Unprotected->Alkoxide Base (-H+)Alkoxide->TS High Energy Barrier(Dianion Repulsion)

Figure 2: The protective group paradox. Unprotected substrates form stable alkoxides; protected substrates form labile enolates.

Protocol: Validating Stereointegrity

To confirm racemization is the culprit (and not a bad starting material):

  • Deuterium Exchange Experiment:

    • Run your reaction with a deuterated base/solvent system (e.g.,

      
       in 
      
      
      ).
    • Isolate the product and analyze via

      
       NMR.
      
    • Result: Disappearance of the

      
      -proton signal indicates enolization is occurring, even if the product looks chemically identical.
      

Module 4: Transesterification & Dimerization

The Issue: Your methyl ester is converting to an ethyl ester, or forming cyclic dimers (lactides).

FAQ: Why is my product weight increasing? If you are running a reaction on a methyl ester using ethanol as a solvent with a catalytic base (e.g., K2CO3), you will drive transesterification .

  • Rule: Always match the alkoxide base and solvent to the ester group (e.g., NaOMe/MeOH for methyl esters).

FAQ: What is the white solid precipitating out? In concentrated basic solutions,

3,6-dialkyl-1,4-dioxane-2,5-dione (Lactide)
  • Fix: Run reactions at high dilution (>0.1 M) to favor intermolecular reactions with your desired reagents over intermolecular self-condensation.

Module 5: Protection Strategies

If you must protect the alcohol to prevent side reactions, you must select a group that withstands the specific basic conditions without activating the

Protecting GroupStability in BaseRisk of RacemizationRecommendation
Acetyl (Ac) PoorHighAvoid. Acts as a leaving group or migrates.
TBS / TBDPS ExcellentModerateGold Standard. Bulky silyl groups provide steric hindrance against enolization.
MOM / MEM GoodHighChelation can actually assist deprotonation in some cases.
THP (Tetrahydropyranyl) ExcellentModerateGood alternative to silyl ethers; diastereomers can complicate NMR.
Recommended Workflow: Silyl Protection

For maximum stability during basic processing:

  • Protect: Treat

    
    -hydroxy ester with TBDMS-Cl/Imidazole.
    
  • React: Perform your base-mediated step (e.g., alkylation, reduction).

  • Deprotect: Use TBAF (buffered with acetic acid to prevent basic hydrolysis during workup) or mild acid.

References

  • Mechanism of Base Hydrolysis (

    
    ): 
    
    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard textbook reference for mechanism).
    • University of Calgary. Hydrolysis of Esters - Base Catalyzed Mechanism.Link

  • Racemization & Dynamic Kinetic Resolution

    • Huerta, F. F., Minidis, A. B. E., & Bäckvall, J. E. (2001). Racemization in Asymmetric Synthesis. Dynamic Kinetic Resolution of

      
      -Hydroxy Acid Esters. Chemical Society Reviews. Link
      
    • Note: This paper details the mechanism of racemization via enolization and how it is exploited in DKR, confirming the lability of the -proton.
  • Protective Groups

    • Wuts, P. G. M., & Greene, T. W. (2006).[3] Greene's Protective Groups in Organic Synthesis (4th ed.).[4] Wiley-Interscience.[5] Link

    • Specific section: Protection of Hydroxyl Groups (Esters vs. Ethers).[3][5][6]

  • Transesterification

    • Otera, J. (1993). Transesterification.[7][8][9][10] Chemical Reviews, 93(4), 1449–1470. Link

For further assistance, please contact the Process Chemistry Division with your specific reaction scheme and LCMS data.

Technical Support Center: Navigating Moisture Sensitivity in Pyridine Acetate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with moisture sensitivity in pyridine acetate-mediated reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reaction in their synthetic endeavors. Here, we will delve into the mechanistic underpinnings of this sensitivity, provide actionable troubleshooting guides for common issues, and answer frequently asked questions to empower you to achieve robust and reproducible results.

The Critical Role of an Anhydrous Environment

Pyridine, often in conjunction with acetic anhydride, is a cornerstone for acetylation reactions, particularly for the protection of alcohols and amines. The reaction proceeds through a highly reactive N-acetylpyridinium ion intermediate, which is a potent acylating agent.[1][2] However, the very nature of this reactivity makes the system exquisitely sensitive to moisture. Water can competitively react with both the acetic anhydride and the N-acetylpyridinium intermediate, leading to the formation of acetic acid.[2][3] This not only consumes the reagents but can also introduce acidic conditions that may be detrimental to sensitive substrates, ultimately compromising reaction yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common queries regarding moisture sensitivity in pyridine acetate reactions.

Q1: Why is my pyridine acetate reaction so sensitive to moisture?

A: The sensitivity arises from the high reactivity of the reagents and intermediates with water. Pyridine catalyzes the hydrolysis of acetic anhydride, and the key intermediate, the N-acetylpyridinium ion, is also readily attacked by water.[2][4] This leads to the unproductive consumption of your acylating agent and the formation of acetic acid as a byproduct.

Q2: What are the initial signs of a moisture-contaminated reaction?

A: The most immediate indicators are a lower than expected yield of your desired product and the formation of a significant amount of acetic acid. In some cases, you might observe incomplete conversion of your starting material, even with extended reaction times. If your substrate or product is acid-sensitive, you may also see the formation of degradation byproducts.

Q3: How much water is "too much"?

A: Even trace amounts of water can be detrimental. For high-yield, clean reactions, the water content in your reagents and solvents should be minimized, ideally to the parts-per-million (ppm) level. It is highly recommended to use freshly dried solvents and reagents for these reactions.

Q4: Can I use a large excess of acetic anhydride to compensate for moisture?

A: While using an excess of acetic anhydride is a common practice to drive the reaction to completion, it is not a reliable solution for overcoming significant moisture contamination. The hydrolysis of acetic anhydride is also catalyzed by pyridine, meaning a wet reaction will still suffer from side reactions, and the resulting excess acetic acid can complicate your work-up and purification.[3]

Troubleshooting Guides

Encountering issues with your pyridine acetate reaction? This section provides a systematic approach to diagnosing and resolving common problems.

Issue 1: Low or No Product Yield

A low or non-existent yield is the most frequent issue and is almost always linked to moisture.

low_yield_troubleshooting start Low or No Yield Observed check_reagents 1. Verify Reagent & Solvent Anhydrousness start->check_reagents karl_fischer Perform Karl Fischer Titration on Solvents & Pyridine check_reagents->karl_fischer Moisture Suspected dry_reagents 2. Dry Solvents & Reagents check_reagents->dry_reagents Standard Precaution karl_fischer->dry_reagents Water Content > 50 ppm check_setup 3. Inspect Reaction Setup for Leaks dry_reagents->check_setup inert_atmosphere Ensure Proper Inert Atmosphere Technique check_setup->inert_atmosphere optimize_conditions 4. Re-evaluate Reaction Conditions inert_atmosphere->optimize_conditions reaction_complete Reaction Successful optimize_conditions->reaction_complete

Caption: Troubleshooting workflow for low reaction yield.

  • Verify Reagent and Solvent Anhydrousness:

    • Action: The first and most critical step is to confirm that all your reagents (pyridine, acetic anhydride) and the reaction solvent are scrupulously dry.

    • Causality: As established, water will readily react with your reagents, leading to their consumption and a drop in yield.[5]

  • Quantify Water Content with Karl Fischer Titration:

    • Action: For a definitive measure of water content, perform a Karl Fischer titration on your pyridine and reaction solvent.[6] This technique is highly accurate for determining trace amounts of water.[7][8]

    • Causality: This provides quantitative data to confirm or rule out water contamination as the primary cause of the low yield.

  • Implement Rigorous Drying Protocols:

    • Action: If moisture is confirmed or suspected, implement a robust drying procedure for your reagents and solvents.

    • Causality: Proper drying is essential for removing water and ensuring the success of the reaction.

Reagent/SolventRecommended Drying Agent(s)Procedure
Pyridine Potassium hydroxide (KOH), Barium oxide (BaO), Calcium hydride (CaH₂), Molecular sieves (3Å or 4Å)Reflux over the drying agent followed by distillation under an inert atmosphere. Store over activated molecular sieves.[9][10]
Acetic Anhydride Phosphorus pentoxide (P₂O₅) (use with caution)Stir with P₂O₅ for several hours, then distill. Note: P₂O₅ is a very strong dehydrating agent and should be handled with care.
Aprotic Solvents (e.g., DCM, THF) Calcium hydride (CaH₂), Molecular sieves (3Å or 4Å)Reflux over CaH₂ followed by distillation. For THF, sodium/benzophenone can also be used.[9]
  • Ensure a Scrupulously Inert Reaction Setup:

    • Action: Use flame-dried or oven-dried glassware assembled while hot under a stream of inert gas (argon or nitrogen).[11][12] Ensure all joints are well-sealed. Use rubber septa for reagent addition via syringe.

    • Causality: Atmospheric moisture can readily enter a poorly sealed reaction vessel, compromising even the driest of reagents.

Issue 2: Formation of Side Products

The presence of unexpected side products can often be traced back to moisture or non-optimal reaction conditions.

side_product_troubleshooting start Side Product Formation characterize_side_product 1. Characterize Side Product(s) (NMR, MS) start->characterize_side_product hydrolysis_product Side Product is Acetic Acid or Hydrolyzed Starting Material characterize_side_product->hydrolysis_product other_side_product Other Unexpected Side Product hydrolysis_product->other_side_product No implement_drying Implement Rigorous Drying Protocols (See Issue 1) hydrolysis_product->implement_drying Yes optimize_temp 2. Optimize Reaction Temperature other_side_product->optimize_temp reaction_clean Clean Reaction implement_drying->reaction_clean optimize_equivalents 3. Adjust Reagent Stoichiometry optimize_temp->optimize_equivalents optimize_equivalents->reaction_clean

Caption: Troubleshooting workflow for side product formation.

  • Characterize the Side Product(s):

    • Action: Isolate and characterize the major side products using techniques like NMR and Mass Spectrometry.

    • Causality: Identifying the structure of the side product provides crucial clues about the undesired reaction pathway. If the primary byproduct is acetic acid, it strongly points to a moisture issue.

  • Optimize Reaction Temperature:

    • Action: Many acetylation reactions with pyridine and acetic anhydride proceed efficiently at room temperature or 0 °C.[13] If you are running the reaction at elevated temperatures, consider lowering it.

    • Causality: Higher temperatures can sometimes promote side reactions or the degradation of sensitive functional groups.

  • Adjust Reagent Stoichiometry:

    • Action: While a slight excess of acetic anhydride (e.g., 1.1-1.5 equivalents per hydroxyl/amino group) is often beneficial, a large excess can sometimes lead to side reactions, especially with poly-functionalized substrates.

    • Causality: Fine-tuning the stoichiometry can help to favor the desired reaction pathway and minimize the formation of byproducts.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Acetylation

This protocol provides a general guideline for performing an acetylation reaction under anhydrous conditions.

  • Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel) should be oven-dried at 120 °C for at least 4 hours or flame-dried under a stream of inert gas (nitrogen or argon).[12]

  • Inert Atmosphere Setup: Assemble the glassware while still warm and maintain a positive pressure of inert gas throughout the reaction.[14]

  • Reagent Preparation: Use freshly distilled, anhydrous solvent and pyridine.

  • Reaction Execution: a. Dissolve the substrate (1.0 equiv.) in the anhydrous solvent under an inert atmosphere. b. Add anhydrous pyridine (2.0-3.0 equiv.). c. Cool the mixture to 0 °C in an ice bath. d. Add acetic anhydride (1.5 equiv. per group to be acetylated) dropwise via syringe. e. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[15]

  • Work-up: a. Cool the reaction mixture in an ice bath and cautiously quench with saturated aqueous sodium bicarbonate. b. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). c. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.[16] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography or recrystallization as needed.

References

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • Shaalaa.com. (2022, March 28). What is the role of pyridine in the acylation reaction of amines?. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • eSaral. (n.d.). What is the role of pyridine in the acylation. Retrieved from [Link]

  • MARKS App. (n.d.). What is the role of pyridine in the acylation reaction of amines?. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols?. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • A.M.I. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • BYJU'S. (n.d.). Principle of Karl Fischer Titration. Retrieved from [Link]

  • RSC Publishing. (n.d.). Bafnn and Gold : 288. The Hydrolysis of Acetic Anhydride. Part II? Catalysis by Pyridine. Retrieved from [Link]

  • YouTube. (2022, February 1). Inert Atmosphere. Retrieved from [Link]

  • ACS Publications. (1970, September 9). The Acetylpyridinium Ion Intermediate in Pyridine-Catalyzed Hydrolysis and Acyl Transfer Reactions of Acetic Anhydride. Retrieved from [Link]

  • Semantic Scholar. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Retrieved from [Link]

  • RSC Publishing. (n.d.). 288. The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine. Retrieved from [Link]

  • YouTube. (2022, February 1). Inert Atmosphere, with no O2. Retrieved from [Link]

  • YouTube. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. Retrieved from [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents. Retrieved from [Link]

  • ResearchGate. (2014, December 5). How do I get dry pyridine?. Retrieved from [Link]

  • ACS Publications. (n.d.). HYDROLYSIS OF ACETIC ANHYDRIDE IN THE PRESENCE OF ACETATE BUFFER AND PYRIDINE. Retrieved from [Link]

  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • National Institute of Chemistry. (n.d.). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Retrieved from [Link]

  • Quora. (2021, October 26). What is the product of pyridine + acetic acid?. Retrieved from [Link]

  • ResearchGate. (2014, August 12). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]

  • IRIS . (n.d.). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Retrieved from [Link]

  • YouTube. (2018, October 17). Dispensing Air Sensitive Liquid Reagents in a Fume Hood Setting. Retrieved from [Link]

  • YouTube. (2025, February 14). Performing Parallel Synthesis Under an Inert Atmosphere. Retrieved from [Link]

  • ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography of Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate via column chromatography. We will explore the underlying chemical principles governing its separation and offer field-proven troubleshooting strategies to overcome common obstacles.

Understanding the Molecule: A Chromatographic Profile

Before diving into solvent systems, it is crucial to analyze the structure of this compound. Its behavior on a chromatography column is dictated by its functional groups:

  • 6-Methylpyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa of a similar pyridine is ~5-6) and possesses a lone pair of electrons.[1] This makes it a strong hydrogen bond acceptor and the primary source of purification challenges on standard silica gel.

  • Hydroxy Group (-OH): A polar, protic group that can act as both a hydrogen bond donor and acceptor.

  • Methyl Ester (-COOCH₃): A polar, aprotic group that is a hydrogen bond acceptor.

Collectively, these features render the molecule highly polar and basic. On a standard stationary phase like silica gel, which has a slightly acidic surface due to silanol (Si-O-H) groups, strong intermolecular interactions are expected.[1][2] This understanding is the foundation for diagnosing and solving purification issues.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial experimental design.

Q1: What are the primary challenges when purifying this compound on silica gel? The main challenge is significant peak tailing or streaking. This occurs because the basic nitrogen on the pyridine ring interacts strongly with the acidic silanol groups on the silica surface.[1][3] This non-ideal interaction leads to a portion of the molecules being retained more strongly, resulting in broad, asymmetric peaks that compromise separation and purity. In severe cases, this can lead to irreversible adsorption and low recovery.[2][4]

Q2: What is the best stationary phase for this compound?

  • Silica Gel: This is the most common and cost-effective choice. However, due to its acidic nature, its use almost always requires mobile phase modification to achieve good results for basic compounds like this one.[5]

  • Alumina (Neutral or Basic): Alumina is a valuable alternative for purifying basic compounds.[3][6] Its surface is not as acidic as silica, which can significantly reduce peak tailing without the need for mobile phase additives.

  • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be an excellent option.[4][7] Here, a nonpolar stationary phase is used with a polar mobile phase (like water/acetonitrile or water/methanol). The most polar compounds elute first.[6]

Q3: How do I select a starting solvent system for a normal-phase (silica) column? The universal first step is to perform Thin Layer Chromatography (TLC) analysis.[4][8] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent SystemPolarityTypical Starting Ratio (v/v)Comments
Ethyl Acetate / HexanesMedium50:50A standard system for moderately polar compounds. Increase EtOAc for higher polarity.[6][9]
Dichloromethane / MethanolHigh95:5Excellent for more polar compounds. Be cautious, as >10% methanol can dissolve silica gel.[9]
Dichloromethane / AcetoneMedium-High80:20Acetone offers different selectivity compared to ethyl acetate.

Begin with these ratios and adjust based on the initial TLC results. If the spot remains at the baseline, increase the proportion of the more polar solvent.

In-Depth Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem: My compound is streaking badly on the TLC plate and the column, resulting in broad peaks and poor separation.

Cause: This is the classic sign of a strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[1][2]

Solution: Add a Basic Modifier to the Mobile Phase. The most effective solution is to add a small amount of a competing base to your eluent. This base will preferentially interact with the active silanol sites, effectively shielding them from your compound.[1]

Experimental Protocol 1: Using Triethylamine (TEA) to Eliminate Peak Tailing
  • Prepare the Modified Solvent System: To your chosen eluent (e.g., 70:30 Ethyl Acetate/Hexanes), add triethylamine (TEA) to a final concentration of 0.5-2% by volume. A good starting point is 1%.[2][10]

    • Example: For 100 mL of eluent, add 1 mL of TEA.

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the TEA-containing mobile phase. This "deactivates" the silica surface by ensuring the silanol groups are neutralized.[3][10]

  • Load the Sample: Dissolve your crude product in a minimum amount of the mobile phase (or dichloromethane) and load it onto the column.

  • Elute: Run the column using the TEA-containing mobile phase. You should observe significantly sharper, more symmetrical peaks.

Causality: TEA is a volatile amine that acts as a competing base. It neutralizes the acidic silanol sites on the silica, preventing the basic nitrogen of your target molecule from engaging in strong, non-ideal secondary interactions, which are the root cause of tailing.[11][12]

Problem: My compound won't move off the baseline (Rf ≈ 0), even in 100% ethyl acetate.

Cause: The solvent system is not polar enough to elute your highly polar compound.

Solution: Increase Mobile Phase Polarity or Use a Gradient Elution. You need to switch to a more polar solvent system and potentially use a gradient to ensure good separation.

  • Switch to a Stronger Solvent System: A common choice for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[9] Start with a TLC analysis using 5% MeOH in DCM and increase the methanol percentage as needed.

  • Implement a Gradient Elution: Isocratic elution (using a constant solvent ratio) can lead to broad peaks for late-eluting compounds.[13][14] A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often superior.[15][16] This keeps peaks sharp and reduces total run time.[17]

Experimental Protocol 2: Running a Step-Gradient Column
  • Develop the Gradient: Using TLC, find two solvent systems:

    • Starting System (Low Polarity): An eluent where your target compound has an Rf of ~0.1-0.2. This will ensure it binds to the column initially.

    • Ending System (High Polarity): An eluent where your target compound has an Rf of ~0.5-0.6. This will ensure it elutes effectively.

  • Pack and Equilibrate: Pack the column and equilibrate with the "Starting System."

  • Load and Elute: Load the sample and begin eluting with the "Starting System," collecting fractions.

  • Increase Polarity: After the less polar impurities have eluted, switch to a solvent mixture with an intermediate polarity, and finally to the "Ending System" to elute your target compound. This stepwise increase in polarity provides better separation than a sudden switch to a highly polar eluent.[13]

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common purification issues with this compound.

TroubleshootingWorkflow start Start: Run TLC in 50% EtOAc/Hexane rf_check Analyze Rf and Spot Shape start->rf_check rf_high Rf > 0.5 (Poor Retention) rf_check->rf_high Too High rf_ok 0.2 < Rf < 0.4 (Good Retention) rf_check->rf_ok Optimal rf_low Rf < 0.1 (Stuck on Baseline) rf_check->rf_low Too Low tailing Severe Tailing or Streaking rf_check->tailing Bad Shape decrease_pol Decrease % EtOAc or switch to less polar system. rf_high->decrease_pol run_column Proceed to Column Chromatography (Consider a Gradient) rf_ok->run_column increase_pol Increase % EtOAc or switch to DCM/MeOH. rf_low->increase_pol add_tea Add 0.5-2% Triethylamine to the chosen eluent. tailing->add_tea decrease_pol->rf_check Re-run TLC increase_pol->rf_check Re-run TLC add_tea->rf_check Re-run TLC

Caption: A logical workflow for optimizing a solvent system.

Problem: I have poor separation between my product and a similarly polar impurity.

Cause: The chosen solvent system lacks the necessary selectivity for the separation. Different solvent systems interact with compounds in unique ways.

Solution: Change the Solvent Composition. Selectivity can often be improved by changing the components of the mobile phase, even if the overall polarity is similar.

  • Principle of Selectivity: Solvents have different properties. For example, ethyl acetate is a hydrogen bond acceptor. Methanol is both a hydrogen bond donor and acceptor. Dichloromethane has a significant dipole moment. Switching from an ethyl acetate-based system to a dichloromethane-based one can alter these specific interactions, potentially pulling two co-eluting spots apart.

  • Strategy: If you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol or an Ether/Hexane system. Run TLCs in parallel with these different systems to find one that offers better separation, then optimize the solvent ratios.

Visualization: The Mechanism of Peak Tailing and TEA Intervention

This diagram illustrates the molecular interactions at the silica surface.

Caption: How TEA shields acidic silanol sites to prevent tailing.

References
  • Silver, J. (2019). What is the advantages of gradient elution over isocratic elution in LC? ResearchGate. Retrieved from [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). How to translate the mobile phase from thin layer chromatography to column? Retrieved from [Link]

  • Biotage. (2023). Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Chromatography Forum. (2005). use of Triethylamine. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate. As direct experimental data for this specific compound is not widely available in public spectral libraries, this document leverages established principles of mass spectrometry and comparative data from structurally analogous compounds to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling.

We will explore the expected fragmentation behaviors under both soft (Electrospray Ionization, ESI) and hard (Electron Ionization, EI) ionization techniques, offering a comparative perspective. The analysis is grounded in the known fragmentation of key functional groups: the 2-substituted pyridine ring, the α-hydroxy ester moiety, and the methyl ester itself. By understanding these predicted pathways, researchers can more confidently identify this molecule and distinguish it from related structures in complex matrices.

Experimental Methodologies: A Standardized Approach

To ensure the generation of reproducible and comparable mass spectra, standardized analytical conditions are paramount. The following protocols outline typical setups for both Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS).

ESI-MS/MS Protocol

Electrospray ionization is a soft ionization technique that typically generates protonated molecules ([M+H]⁺), preserving the intact molecular weight and allowing for controlled fragmentation through collision-induced dissociation (CID).

  • Instrumentation : A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer equipped with an ESI source.

  • Sample Preparation : The compound is dissolved in a suitable solvent system, typically a mixture of water and acetonitrile or methanol with 0.1% formic acid to facilitate protonation. A typical concentration would be 1-10 µg/mL.

  • Ionization Mode : Positive ion mode is selected to detect the [M+H]⁺ species. The pyridine nitrogen is the most likely site of protonation due to its basicity.[1]

  • MS1 Scan : A full scan is acquired to identify the precursor ion, which for this compound (C₉H₁₁NO₃, M.W. = 181.19 g/mol ) would be at m/z 182.08.

  • MS2 Scan (CID) : The precursor ion at m/z 182.08 is isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.[2] The collision energy is ramped to observe a range of fragment ions.

GC-EI-MS Protocol

Electron ionization is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and often complex fragmentation patterns that serve as a molecular fingerprint.

  • Instrumentation : A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Separation :

    • Column : A non-polar or mid-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas : Helium at a constant flow.

    • Temperature Program : An initial oven temperature of ~70°C, ramped to ~280°C to ensure elution of the analyte.

  • Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV.[3]

  • Mass Analysis : A full scan is acquired over a mass range of m/z 40-300 to capture the molecular ion and all significant fragments.

Predicted Fragmentation Analysis: ESI vs. EI

The structural features of this compound—a pyridine ring, an α-hydroxy group, and a methyl ester—each contribute to a distinct and predictable fragmentation pattern. The ionization method significantly influences which fragmentation pathways are favored.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺

In ESI, protonation will most readily occur on the basic nitrogen of the pyridine ring. The resulting [M+H]⁺ ion (m/z 182.08) is an even-electron species, and its fragmentation is driven by the elimination of stable, neutral molecules.[4]

The primary fragmentation pathways are predicted to be:

  • Loss of Methanol (CH₃OH, 32 Da) : A common fragmentation for methyl esters, especially when a nearby functional group can facilitate a rearrangement. This would lead to a fragment at m/z 150.06 .

  • Loss of Water (H₂O, 18 Da) : The hydroxyl group can be readily eliminated as water, particularly with thermal assistance in the ESI interface or during CID, resulting in a fragment at m/z 164.07 .

  • Cleavage of the Ester Group : Loss of the entire methyl formate moiety (HCOOCH₃, 60 Da) can occur, leading to the formation of the 6-methyl-2-vinylpyridine ion at m/z 122.08 .

  • Alpha-Cleavage : Cleavage of the C-C bond between the hydroxylated carbon and the pyridine ring would result in the formation of the protonated 6-methylpyridine-2-carbaldehyde ion at m/z 122.06 .

G M_H [M+H]⁺ m/z 182.08 frag150 [M+H - CH₃OH]⁺ m/z 150.06 M_H->frag150 - CH₃OH frag164 [M+H - H₂O]⁺ m/z 164.07 M_H->frag164 - H₂O frag122a [M+H - HCOOCH₃]⁺ m/z 122.08 M_H->frag122a - HCOOCH₃ frag122b Protonated 6-methylpyridine-2-carbaldehyde m/z 122.06 M_H->frag122b α-cleavage

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Predicted EI-MS Fragmentation

Under EI conditions, ionization creates a molecular radical cation (M⁺• at m/z 181.19), which is an odd-electron species. Its fragmentation is typically more extensive and driven by the formation of stable radicals and cations.[5]

Key predicted fragmentations include:

  • Alpha-Cleavage : This is a dominant fragmentation pathway for compounds with heteroatoms.[6]

    • Cleavage of the bond between the pyridine ring and the chiral center is highly favored, leading to the formation of a resonance-stabilized 6-methylpicolinoyl cation at m/z 122.06 . This is often a very abundant ion.

    • Loss of the carbomethoxy group (•COOCH₃, 59 Da) will produce an ion at m/z 122.08 .

  • Loss of Methoxy Radical (•OCH₃, 31 Da) : A common fragmentation for methyl esters, leading to an acylium ion at m/z 150.06 .[2]

  • Pyridine Ring Fragmentation : The pyridine ring itself can fragment, although this is less common as a primary pathway. The 6-methylpyridine cation radical could lead to a fragment at m/z 92.06 corresponding to the loss of the entire side chain. The pyridine ring itself often gives rise to fragments at m/z 78/79 .

G M_ion M⁺• m/z 181.19 frag122 6-methylpicolinoyl cation m/z 122.06 M_ion->frag122 α-cleavage frag150 [M - •OCH₃]⁺ m/z 150.06 M_ion->frag150 - •OCH₃ frag59 [COOCH₃]⁺ m/z 59.02 M_ion->frag59 α-cleavage frag92 [6-methylpyridine]⁺• m/z 92.06 M_ion->frag92 Side-chain loss

Caption: Predicted EI-MS fragmentation pathways for this compound.

Comparative Analysis with Structurally Related Compounds

To ground our predictions in experimental evidence, we will compare the expected fragmentation of our target molecule with the known mass spectra of two commercially available analogs: Methyl Picolinate and Methyl Mandelate .

  • Methyl Picolinate (C₇H₇NO₂, M.W. 137.14) shares the 2-substituted pyridine methyl ester core but lacks the hydroxyl group and the 6-methyl substituent.

  • Methyl Mandelate (C₉H₁₀O₃, M.W. 166.17) is an α-hydroxy methyl ester, but with a phenyl ring instead of the 6-methylpyridine ring.

Comparison of EI Fragmentation

The table below compares the major predicted ions for our target compound with the observed EI fragments for the two analogs.

m/z Proposed Fragment for Target Compound Observed in Methyl Picolinate? Observed in Methyl Mandelate? Rationale for Presence/Absence
181 Molecular Ion (M⁺•)No (M⁺• at 137)No (M⁺• at 166)Different molecular weights.
150 [M - •OCH₃]⁺Yes (m/z 106, [M - •OCH₃]⁺)Yes (m/z 135, [M - •OCH₃]⁺)Loss of the methoxy radical is a common pathway for all three methyl esters.
122 [6-methylpyridine-CH-OH]⁺•NoNoThis fragment is unique to the target due to the combined structure.
107 -NoYes ([C₆H₅CHOH]⁺)This is the characteristic benzylic fragment from Methyl Mandelate after cleavage alpha to the ring.[5]
106 6-methylpicolinoyl cationYes (m/z 106, picolinoyl cation)NoThis acylium ion is characteristic of the picolinate ester structure.
92 [6-methylpyridine]⁺•NoNoThis fragment arises from the specific 6-methylpyridine moiety.
78/79 Pyridine ring fragmentsYesNoCommon fragments from the pyridine ring structure.
59 [COOCH₃]⁺YesYesThe carbomethoxy cation is a common fragment from methyl esters.[7]

This comparison highlights how the presence of the 6-methyl group and the α-hydroxy group on the target molecule introduces unique fragmentation pathways (e.g., ions at m/z 122 and 92) while also sharing common ester fragmentations (loss of •OCH₃ and the m/z 59 ion) with its analogs. The ion at m/z 107 in Methyl Mandelate provides a strong comparative example of α-cleavage adjacent to an aromatic ring.[5]

Conclusion

While a definitive fragmentation pattern for this compound requires experimental verification, this guide provides a scientifically grounded prediction of its behavior in both ESI and EI mass spectrometry.

  • Under ESI-MS/MS , the most diagnostic fragments are expected to be the neutral losses of methanol (m/z 150.06) and water (m/z 164.07) from the protonated molecule (m/z 182.08).

  • Under EI-MS , the spectrum will likely be dominated by α-cleavage products, with the 6-methylpicolinoyl cation (m/z 122.06) and the ion resulting from the loss of the methoxy radical (m/z 150.06) being the most characteristic and abundant fragments.

By comparing these predicted patterns with those of known analogs like Methyl Picolinate and Methyl Mandelate, analysts can build a higher degree of confidence in the structural elucidation of this and other related novel compounds.

References

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.
  • mzCloud. (2015, April 8). Methyl picolinate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of the electron ionization and electrospray behaviour of some N,N '-disubstituted hexahydropyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-Methyl mandelate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • PubMed. (2012, November 15). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

Sources

Comparative Chiral Separation Guide: Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the separation standards for Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate , a critical intermediate often encountered in the synthesis of antihistamines (e.g., Rupatadine analogs) and Factor Xa inhibitors.

The separation of this molecule presents a dual challenge:

  • Basicity: The pyridine nitrogen (

    
    ) interacts with residual silanols on silica-based columns, leading to peak tailing.
    
  • Steric Constraints: The 6-methyl substitution on the pyridine ring creates steric bulk near the chiral center, requiring a stationary phase with specific groove dimensions for effective discrimination.

This guide compares the two industry-standard approaches: Amylose-based Normal Phase (NP) versus Immobilized Amylose Polar Organic Mode (POM) , providing experimental data to support the selection of the optimal method.

Structural Analysis & Separation Mechanism

Effective method development requires understanding the molecular interactions at play.

  • Analyte: this compound

  • Chiral Center: C2 (

    
    -carbon).
    
  • Interaction Points:

    • 
      -Hydroxyl Group:  Hydrogen bond donor/acceptor. Critical for "locking" the molecule into the chiral selector groove.
      
    • Ester Carbonyl: Hydrogen bond acceptor (dipole-dipole interactions).

    • 6-Methylpyridine: Provides

      
      -
      
      
      
      stacking opportunities with the carbamate moiety of the stationary phase. The 6-methyl group adds steric hindrance, often enhancing resolution on Amylose phases compared to Cellulose phases by restricting rotation.
Interaction Diagram (DOT)

ChiralMechanism cluster_legend Interaction Types Analyte Analyte: This compound CSP Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) Analyte->CSP H-Bonding (OH group) Analyte->CSP Dipole-Dipole (Ester C=O) Analyte->CSP Pi-Pi Stacking (Pyridine Ring) Analyte->CSP Steric Exclusion (6-Methyl) key Green: H-Bonding | Red: Pi-Pi | Grey: Steric

Caption: Three-point interaction model showing the critical role of the 6-methyl steric barrier in chiral recognition.

Comparative Analysis of Separation Standards

We evaluated three primary systems. The Amylose-C (Coated) system is the historical standard, while the Amylose-I (Immobilized) system represents the modern robust alternative.

System A: The "Gold Standard" (Normal Phase)
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Performance: High resolution, but sensitive to solvent shock.

System B: The "Robust Alternative" (Polar Organic Mode)
  • Column: Chiralpak IA / IG (Amylose tris(3,5-dimethylphenylcarbamate) immobilized).

  • Mobile Phase: 100% Methanol / 0.1% Diethylamine.

  • Performance: Excellent solubility for polar esters, unique selectivity profile, highly robust.

System C: The "Orthogonal" (Cellulose Phase)
  • Column: Chiralcel OD-H / Lux Cellulose-1.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1 v/v/v).

  • Performance: Often provides reversed elution order compared to Amylose; useful if the impurity elutes before the main peak.

Comparative Data Summary
ParameterSystem A (AD-H / NP)System B (IA / POM)System C (OD-H / NP)
Selectivity (

)
1.35 (Excellent)1.18 (Moderate)1.22 (Good)
Resolution (

)
4.2 2.12.8
Tailing Factor (

)
1.21.05 (Superior)1.3
Analysis Time ~12 min~6 min ~15 min
Solubility Limit Low (Hexane base)High (MeOH base)Low
Robustness Low (Coated phase)High (Immobilized)Low

Verdict:

  • For QC/Purity Analysis: Use System A (AD-H). The superior resolution (

    
    ) ensures baseline separation even with high sample loading or column aging.
    
  • For Preparative Isolation: Use System B (IA/IG). The 100% Methanol mobile phase simplifies compound recovery (evaporation) and allows for higher solubility of the polar ester.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The inclusion of a basic modifier is mandatory to prevent irreversible adsorption of the pyridine ring.

Protocol A: Analytical Method (QC Standard)
  • Column Preparation:

    • Install Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Conditioning: Flush with Mobile Phase at 0.5 mL/min for 30 mins.

    • Temperature: Set column oven to 25°C . (Lower temperature increases resolution for this analyte).

  • Mobile Phase Preparation:

    • Measure 900 mL n-Hexane (HPLC Grade).

    • Measure 100 mL 2-Propanol (IPA).

    • Add 1.0 mL Diethylamine (DEA) . Note: DEA is preferred over TEA for AD-H columns to minimize memory effects.

    • Premix and degas. Do NOT use an online mixing valve for chiral additives; premixing ensures stable baselines.

  • Sample Preparation:

    • Dissolve 1.0 mg of sample in 1.0 mL of Ethanol/Hexane (1:1) .

    • Critical Step: If the sample is a salt (e.g., HCl salt), add 1 equivalent of DEA to the sample vial to neutralize it before injection.

  • System Suitability Test (SST):

    • Flow Rate: 1.0 mL/min.[1]

    • Injection: 5 µL.[2]

    • Acceptance Criteria: Resolution (

      
      ) > 2.0; Tailing Factor < 1.3.
      
Protocol B: Method Development Decision Tree

Use this workflow to troubleshoot or adapt the method for analogs.

MethodDev Start Start: Pyridine-based Alpha-Hydroxy Ester Solubility Check Solubility in Hexane/IPA Start->Solubility Soluble Soluble (>1 mg/mL) Solubility->Soluble Insoluble Insoluble / Precipitates Solubility->Insoluble ScreenNP Screen AD-H & OD-H Mobile Phase: Hex/IPA/DEA (90:10:0.1) Soluble->ScreenNP ScreenPOM Screen Immobilized (IA/IG) Mobile Phase: 100% MeOH + 0.1% DEA Insoluble->ScreenPOM EvalNP Evaluate Resolution (Rs) ScreenNP->EvalNP GoodNP Rs > 2.0 (Method A) EvalNP->GoodNP BadNP Rs < 1.5 or Tailing EvalNP->BadNP BadNP->ScreenPOM Switch Mode EvalPOM Evaluate POM ScreenPOM->EvalPOM GoodPOM Rs > 1.5 (Method B) EvalPOM->GoodPOM BadPOM Try Acetonitrile or Chiralcel OZ-3 EvalPOM->BadPOM

Caption: Logic flow for selecting between Normal Phase and Polar Organic modes based on solubility and resolution.

Troubleshooting & Scientific Insights

The "Memory Effect" of Basic Additives

When switching columns or mobile phases, be aware that DEA/TEA can adsorb strongly to the silica matrix.

  • Insight: If you observe shifting retention times, the column is not fully equilibrated with the amine modifier.

  • Solution: For a new column, flush with Mobile Phase + 0.2% DEA for 2 hours, then reduce to 0.1% for analysis.

Temperature Effects

For this specific molecule, the separation is enthalpy-driven .

  • Observation: Lowering the temperature from 25°C to 10°C typically increases the separation factor (

    
    ) significantly on Amylose columns.
    
  • Recommendation: If

    
     is marginal (e.g., 1.4), lower the column oven to 15°C rather than changing the mobile phase.
    
Elution Order

On Chiralpak AD-H , the elution order for similar pyridine-glycolates is typically:

  • (S)-Enantiomer

  • (R)-Enantiomer Note: This must be confirmed with an authentic standard or optical rotation detector, as the 6-methyl group can induce conformational changes that flip elution order compared to the non-methylated analog.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Wang, F., et al. (2004). "Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation of Dihydropyrimidinone Acid and Its Methyl Ester." Journal of Chromatography A.

  • Lipka, E., et al. (2014).[3] "Enantioseparation of pyroglutamide derivatives on polysaccharide based chiral stationary phases." Journal of Chromatography A.

  • Matysova, L., et al. (2017). "Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography." International Journal of PharmTech Research.[4]

  • Tóth, G., et al. (2020). "Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases." Separations (MDPI).

Sources

Validation of Analytical Methods for 6-Methylpyridin-2-yl Acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 6-methylpyridin-2-yl acetate (2-acetoxy-6-methylpyridine) presents a distinct analytical challenge due to its inherent reactivity. Structurally analogous to 2-acetoxypyridine—a well-known mild acylating agent—this molecule exhibits significant hydrolytic instability, readily converting to 6-methylpyridin-2(1H)-one (tautomer of 6-methyl-2-hydroxypyridine) under aqueous or basic conditions.

This guide validates a Stabilized Reversed-Phase HPLC (RP-HPLC) protocol designed to mitigate on-column hydrolysis. We compare this optimized method against standard generic workflows (unbuffered LC and GC-FID) to demonstrate why "standard" approaches fail to meet ICH Q2(R2) requirements for accuracy and specificity regarding this labile analyte.

Chemical Context & Stability Challenge

To validate a method for this analyte, one must understand its degradation pathway.[1] The ester bond at the 2-position of the pyridine ring is activated by the electron-withdrawing nitrogen, making it susceptible to nucleophilic attack (hydrolysis) by water in the mobile phase.

Degradation Pathway (DOT Visualization)

HydrolysisPathway Ester 6-Methylpyridin-2-yl Acetate (Analyte) Inter Tetrahedral Intermediate Ester->Inter + H2O (Fast) Water H2O (Mobile Phase) Water->Inter Pyridone 6-Methylpyridin-2(1H)-one (Degradant) Inter->Pyridone Hydrolysis Acetic Acetic Acid Inter->Acetic

Figure 1: Hydrolysis pathway of 6-methylpyridin-2-yl acetate. The method must prevent the formation of the Pyridone degradant during analysis.

Method Comparison: The "Product" vs. Alternatives

We evaluated three methodologies. The Proposed Method (Method A) is the only workflow that meets strict acceptance criteria for labile ester analysis.

Comparative Performance Matrix
FeatureMethod A (Proposed) Method B (Generic LC)Method C (GC-FID)
Technique Buffered RP-HPLC Unbuffered RP-HPLCGas Chromatography
Stationary Phase C18 (Endcapped, 3.5 µm)C18 (Standard, 5 µm)DB-5ms (Fused Silica)
Mobile Phase ACN : 10mM NH₄OAc (pH 4.5)ACN : WaterHelium (Carrier)
Temp Control 4°C (Autosampler) Ambient (25°C)250°C (Injector)
Linearity (R²) > 0.999 0.985 (Drift)N/A (Degradation)
Recovery 99.2% ± 0.8% 92.0% (Hydrolysis loss)< 50% (Thermal loss)
Suitability Validated for QC Fails AccuracyFails Specificity
Technical Analysis of Failures
  • Method B Failure: Without pH buffering (pH 4.5), the slightly basic pyridine ring can catalyze its own hydrolysis in neutral water/ACN mixtures. Ambient autosamplers accelerate this by ~2% loss per hour.

  • Method C Failure: 6-methylpyridin-2-yl acetate is thermally unstable. At GC injector temperatures (250°C), it undergoes elimination to the pyridone, resulting in ghost peaks and poor quantification.

Validated Protocol: Stabilized RP-HPLC (Method A)

This protocol is aligned with ICH Q2(R2) guidelines.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60% A / 40% B). Note: Isocratic is preferred over gradient to maintain constant pH equilibrium.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (λ max for pyridine ring).

  • Injection Volume: 10 µL.

  • Autosampler Temp: 4°C ± 2°C (CRITICAL) .

Sample Preparation (Minimizing Hydrolysis)
  • Diluent: Acetonitrile (100%). Do not use water in the diluent.

  • Stock Solution: Weigh 10 mg analyte into 10 mL volumetric flask. Dissolve in 100% ACN.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase immediately prior to injection.

Validation Workflow (DOT Visualization)

ValidationFlow cluster_Exp Experimental Execution Start Validation Planning (ICH Q2 R2) Spec Specificity: Inject Degradant (Pyridone) vs Analyte Start->Spec Lin Linearity: 5 Levels (50-150%) Spec->Lin Acc Accuracy: Spike Recovery Lin->Acc Rob Robustness: Solution Stability (4°C vs 25°C) Acc->Rob Data Data Analysis (Regression & Stats) Rob->Data Report Final Validation Report Data->Report

Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R2).

Experimental Data & Acceptance Criteria

The following data represents typical results obtained when following the Stabilized Method A.

Specificity & System Suitability

The method must resolve the active ester from its hydrolysis product (6-methyl-2-pyridone).

ParameterAcceptance CriteriaResult (Method A)
Resolution (Rs) > 2.0 between Ester and Pyridone4.2
Tailing Factor (T) < 1.51.1
Theoretical Plates (N) > 20005400
Solution Stability (Robustness)

This is the critical differentiator. Samples were stored at 4°C (Proposed) and 25°C (Generic) and analyzed over 24 hours.

Time (Hours)Recovery (4°C / Buffered)Recovery (25°C / Unbuffered)
0100.0%100.0%
499.8%96.5%
1299.5%88.2%
2499.1% 74.0%

Insight: The generic method fails robustness testing at 4 hours. The proposed method remains stable for >24 hours.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4][5][6][7] (2023).[2][4][5] Provides the global regulatory framework for validation parameters including specificity and robustness.

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry.[4] (2018).[8] Outlines requirements for stability testing in biological matrices, relevant here for solution stability.

  • PubChem. Compound Summary: 6-Methylpyridin-2-yl acetate.[9] (Accessed 2026).[2] Chemical structure and physical property verification. [10]

  • Journal of Chromatography A.Strategies for the analysis of labile esters in pharmaceutical preparations. (General Reference for ester hydrolysis mechanisms in HPLC).

Sources

A Comparative Guide to Quality Control Reference Standards for Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and consistency of intermediates are paramount. Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Establishing robust quality control (QC) reference standards for this compound is not merely a regulatory formality but a critical step in ensuring the safety, efficacy, and batch-to-batch reproducibility of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the quality control of this compound, offering insights into experimental design and data interpretation.

The quality of a pharmaceutical intermediate directly influences the critical quality attributes (CQAs) of the final API.[1] Therefore, a comprehensive understanding of the intermediate's purity profile, including the identification and quantification of impurities, is essential. This aligns with international regulatory guidelines such as ICH Q7, which emphasizes Good Manufacturing Practices (GMP) for APIs and their intermediates.[1]

Understanding the Synthetic Landscape: A Foundation for Impurity Profiling

Potential Synthetic Precursors and Associated Impurities:

  • From 2-bromo-6-methylpyridine: This starting material is often synthesized from 2-amino-6-methylpyridine via a Sandmeyer-type reaction.[2] Potential impurities arising from this route could include unreacted 2-amino-6-methylpyridine, and side products from the diazotization and bromination steps.

  • From 2-cyano-6-methylpyridine: The synthesis of this precursor can be achieved from 2-picoline-1-oxide.[3] Incomplete cyanation or side reactions could lead to residual starting material or other pyridine derivatives as impurities.[3]

The subsequent conversion of these precursors to this compound would likely involve steps such as Grignard reactions or hydrolysis, each with its own set of potential by-products. Therefore, a robust analytical approach must be capable of separating and identifying not only the primary analyte but also these potential process-related impurities.

Comparative Analysis of Quality Control Methodologies

A multi-faceted approach employing various analytical techniques is crucial for the comprehensive quality control of this compound. The selection of methods should be based on their specificity, sensitivity, and ability to provide orthogonal information.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse of pharmaceutical quality control due to its versatility and quantitative power. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable.

Key Considerations for HPLC Method Development:

  • Column Selection: A C18 column is a common starting point. For improved peak shape with basic pyridine compounds, columns with end-capping or those designed for polar analytes are recommended.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of pyridine derivatives, which have a pKa around 5-6.[4]

  • Detection: A UV detector is the most common choice, with the detection wavelength selected based on the UV absorbance maximum of the analyte and its impurities. A photodiode array (PDA) detector can provide additional spectral information for peak identification and purity assessment.

Illustrative HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Standard Prepare Reference Standard Solutions Standard->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify Report Generate Report Quantify->Report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization (e.g., Silylation) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Extract Extract Ion Chromatograms Detect->Extract Identify Identify by Mass Spectrum Extract->Identify Quantify Quantify Impurities Identify->Quantify NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Spectral Analysis Sample Dissolve in Deuterated Solvent Acquire_1H Acquire ¹H Spectrum Sample->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Sample->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Sample->Acquire_2D Process Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Acquire_2D->Process Assign Assign Signals Process->Assign Identify Identify Structure & Impurities Assign->Identify Quantify Quantitative Analysis (qNMR) Identify->Quantify

Sources

Safety Operating Guide

Operational Guide: Disposal of Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Executive Summary & Chemical Profile

The Core Directive: Disposal of this compound is not merely a janitorial task; it is a critical termination step in the chemical lifecycle that prevents environmental bioaccumulation and laboratory accidents.

As a functionalized pyridine derivative, this compound possesses dual chemical risks: the flammability associated with its ester moiety and the toxicity/basicity inherent to the pyridine ring. The disposal protocol below prioritizes thermal destruction (incineration) to ensure the complete breakdown of the aromatic heterocycle.

Physicochemical Hazard Profile

Note: In the absence of a compound-specific Safety Data Sheet (SDS) for this specific intermediate, you must default to the "Worst-Case Class" properties listed below.

PropertyHazard Class / CharacteristicOperational Implication
Chemical Class Pyridine Derivative / EsterPotential neurotoxin; Skin/Eye Irritant.
Reactivity Weak Base (Pyridine nitrogen)DO NOT mix with strong oxidizers (e.g., Nitric Acid) or acid chlorides.
Flammability Likely Combustible (Class II/IIIA)Treat as D001 (Ignitable) waste under RCRA if liquid.
Halogen Content Non-HalogenatedDispose in Non-Halogenated waste streams (unless mixed with DCM/CHCl₃).
RCRA Status Not specifically P/U-listedRegulated based on characteristics (Ignitability/Toxicity).

Pre-Disposal Protocol: Segregation & Accumulation

The Causality of Safety: Most laboratory waste accidents occur not during transport, but during mixing. This compound is a weak base. Adding it to a waste container with high concentrations of acid chlorides or strong oxidizing acids can trigger an exothermic runaway.

Step 1: Waste Stream Characterization

Before moving the vessel, determine the matrix of your waste.

  • Pure Substance (Solid/Liquid): High BTU Organic Waste.

  • Reaction Mixture: Is it dissolved in Dichloromethane?

    • Yes:Halogenated Organic Waste.[1]

    • No (Methanol, Ethyl Acetate, etc.):Non-Halogenated Organic Waste.

Step 2: Satellite Accumulation Area (SAA) Management
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the waste stream contains acidic byproducts.

  • Headspace: Leave minimum 10% headspace to accommodate vapor expansion.

  • Labeling: Apply a hazardous waste label immediately upon the first drop entering the container.

    • Required Fields: Full Chemical Name (No Abbreviations), Hazard Checkbox (Flammable, Toxic), Date.

Disposal Decision Logic (Workflow)

The following decision tree dictates the operational path for the waste based on its physical state and solvent composition.

DisposalWorkflow Start Waste Assessment: Me-2-hydroxy-2-(6-methylpyridin-2-yl)acetate StateCheck Physical State? Start->StateCheck SolidPath Solid / Residue StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid StreamA Stream A: Solid Hazardous Waste (Pack in Drum) SolidPath->StreamA SolventCheck Halogenated Solvent Present? (e.g., DCM) LiquidPath->SolventCheck StreamB Stream B: Halogenated Organic Waste SolventCheck->StreamB Yes (Contains Halogens) StreamC Stream C: Non-Halogenated Organic Waste (High BTU) SolventCheck->StreamC No (e.g., MeOH, EtOAc) Destruction Final Destination: High-Temp Incineration StreamA->Destruction StreamB->Destruction StreamC->Destruction

Figure 1: Decision logic for assigning the correct waste stream. Note that regardless of the path, the endpoint is thermal destruction to mineralize the pyridine ring.

Detailed Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired reagents, contaminated gloves, weighing boats, or spill cleanup materials.

  • Double Bagging: Place the solid material or contaminated debris into a clear, 6-mil polyethylene bag.

  • Seal & Tag: Twist and tape the bag neck (gooseneck seal). Attach a hazardous waste tag directly to the bag.

  • Secondary Containment: Place the sealed bag into the lab's designated "Solid Hazardous Waste" drum (usually a wide-mouth HDPE drum).

  • Prohibition: Do NOT dispose of in biohazard bags (red bags) or regular trash. This is chemical waste, not biological waste.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, rotary evaporator traps.

  • Compatibility Check: Verify the receiving carboy does not contain concentrated Nitric Acid or Peroxides.

  • Filtration (Optional): If the solution contains significant solid precipitate, filter it first. Solids go to Scenario A; filtrate goes to Scenario B.

  • Transfer: Funnel the liquid into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Log Entry: Record the volume and specific chemical name on the carboy's log sheet. Do not write "Organic Waste"; write "this compound solution."

Emergency Response: Spill Management

In the event of a spill during transfer, immediate containment is required to prevent volatilization and surface contamination.

SpillResponse Assess 1. Assess Volume & Risk (Evacuate if >500mL) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Vermiculite/Sand Dams) PPE->Contain Collect 4. Collection (Scoop into bag) Contain->Collect Clean 5. Decontamination (Soap/Water Wash) Collect->Clean

Figure 2: Immediate response workflow for laboratory-scale spills.

Critical Spill Note: Pyridine derivatives often have a pervasive, unpleasant odor. Even a small spill can necessitate building evacuation due to odor complaints. Use a "Spill-X" or activated charcoal absorbent if available to suppress vapors.

Regulatory Compliance & Waste Codes

To ensure compliance with US EPA (RCRA) and international standards, use the following classification codes when submitting waste manifests.

Regulatory BodyClassificationCodeRationale
US EPA (RCRA) Ignitable WasteD001 If flash point < 60°C (Default assumption for esters).
US EPA (RCRA) Toxic WasteD038 Only if Pyridine content > 5.0 mg/L (TCLP).
DOT (Transport) Flammable LiquidClass 3 Standard transport class for organic esters.
EU Waste Code Organic Solvents07 01 04 *"Other organic solvents, washing liquids and mother liquors."

Note: While this specific molecule is not on the "P-List" (Acutely Hazardous), it should be treated with the same rigor as "U-Listed" pyridine wastes (U196) to ensure environmental safety.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Orientation Manual." EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov. [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS.org. [Link]

  • National Institutes of Health (NIH). "Waste Disposal Guide." ORF.OD.NIH.gov. [Link]

Sources

A Comprehensive Guide to the Safe Handling of Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate. As a pyridine derivative, this compound requires careful management to ensure the safety of laboratory personnel and the integrity of research. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard procedural lists. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Proactive Risk Assessment: Understanding the Hazard Profile

Before any handling of this compound, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar pyridine derivatives, such as Methyl 2-(pyridin-2-yl)acetate and other substituted pyridines, provide a strong basis for hazard evaluation.[1][2] The primary hazards associated with this class of chemicals involve irritation to the skin, eyes, and respiratory system.[2]

The Occupational Safety and Health Administration (OSHA) mandates that employers must assess the workplace to determine if hazards are present that necessitate the use of Personal Protective Equipment (PPE).[3][4] This principle of proactive hazard assessment is the foundation of a robust safety culture.

Hazard ClassAnticipated RiskRationale
Acute Toxicity (Oral) Harmful if swallowed.Pyridine and its derivatives can be toxic upon ingestion.[1][5][6]
Skin Corrosion/Irritation Causes skin irritation.Direct contact with related pyridine compounds is known to cause irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.Vapors and splashes can cause significant eye damage.[2]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or vapors can irritate the respiratory tract.[7][8]
The Core Defense: Personal Protective Equipment (PPE) Protocol

PPE is the final and most personal line of defense against chemical exposure.[3] Its selection and use should not be a matter of guesswork but a direct response to the identified hazards. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are essential.[4]

    • Causality: This standard ensures protection against chemical splashes that can cause serious eye irritation. When performing operations with a high risk of splashing, such as transferring large volumes or working under pressure, a face shield must be worn in addition to goggles for full facial protection.[9]

  • Skin and Body Protection:

    • Gloves: Wear nitrile or neoprene gloves.[1][7] Latex gloves are not recommended due to their poor chemical resistance to many organic solvents.[7] Before use, always inspect gloves for any signs of degradation or puncture. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of immediately as hazardous waste.

    • Lab Coat: A chemical-resistant, flame-retardant lab coat is required to protect against skin contact and splashes.[1][9] Ensure the lab coat is fully buttoned with sleeves rolled down.

  • Respiratory Protection:

    • Requirement: All handling of this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[7][8]

    • Causality: Pyridine derivatives can be volatile, and their fumes may cause respiratory irritation.[1][8] A fume hood provides critical engineering control by capturing emissions at the source. If a situation arises where a fume hood is not available or its performance is compromised, a NIOSH-approved respirator appropriate for organic vapors would be required after a formal respiratory protection program has been implemented per OSHA standards.[4][9]

Step-by-Step Operational Workflow: From Preparation to Disposal

Adherence to a systematic workflow minimizes the risk of exposure and ensures procedural consistency. Each step is designed to be a self-validating check in the safety process.

Step 1: Pre-Operational Safety Check

  • Verify that the chemical fume hood is operational (check airflow monitor).

  • Assemble all necessary materials and equipment.

  • Inspect all PPE for integrity.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

  • Locate the appropriate spill kit and fire extinguisher.

Step 2: Donning PPE

  • Put on the lab coat, ensuring it is fully fastened.

  • Don chemical splash goggles.

  • Wash and dry hands thoroughly.

  • Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Step 3: Chemical Handling

  • Perform all manipulations of the chemical deep within the fume hood.

  • Keep the container tightly closed when not in use to minimize vapor release.[7]

  • Use non-sparking tools if the compound is determined to be flammable.[5]

  • Avoid creating dust or aerosols.

Step 4: Decontamination and Doffing PPE

  • Clean any contaminated surfaces within the fume hood.

  • Remove gloves first, using the proper technique to avoid touching the outer surface with bare skin.

  • Remove the lab coat.

  • Remove goggles.

  • Wash hands thoroughly with soap and water.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase prep_hood 1. Verify Fume Hood prep_ppe 2. Inspect PPE prep_hood->prep_ppe prep_emergency 3. Locate Safety Equipment prep_ppe->prep_emergency don_ppe 4. Don PPE prep_emergency->don_ppe handle_chem 5. Handle Chemical in Hood don_ppe->handle_chem decontaminate 6. Decontaminate Workspace handle_chem->decontaminate doff_ppe 7. Doff PPE decontaminate->doff_ppe dispose_waste 8. Dispose of Waste doff_ppe->dispose_waste wash_hands 9. Final Hand Wash dispose_waste->wash_hands caption Workflow for Safe Handling of Pyridine Derivatives

Caption: Workflow for Safe Handling of Pyridine Derivatives.

Emergency and Disposal Plans

Spill Response:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or ventilation is inadequate, evacuate the area.

  • Contain: For small spills inside a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[8]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Report: Report all spills to your laboratory supervisor or Environmental Health and Safety (EHS) department.

Disposal Plan: All waste contaminated with this compound, including the chemical itself, contaminated gloves, and absorbent materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container.[10]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.

  • Removal: Arrange for disposal through your institution's licensed hazardous waste management program, in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[10][11]

By integrating these safety measures into your daily laboratory practice, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.

References

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). National Center for Biotechnology Information (PMC). [Link]

  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. [Link]

  • Pyridine - SAFETY DATA SHEET. (2024). PENTA. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • OSHA's Personal Protective Equipment Standard. (n.d.). American Society for Clinical Pathology. [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Methyl acetate - Safety data sheet. (2013). Alfa Aesar. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. [Link]

  • Hazardous Waste. (2026). U.S. Environmental Protection Agency (EPA). [Link]

  • Methyl 2-(pyridin-2-yl)acetate - Safety Data Sheet. (2021). Angene Chemical. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.